2,6-Dichloro-4-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKFMPSBUAUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471453 | |
| Record name | 2,6-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-84-0 | |
| Record name | 2,6-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-4-iodopyridine (CAS Number: 98027-84-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-dichloro-4-iodopyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details experimental protocols and explores the potential of this compound in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its trifunctional nature, possessing chloro and iodo substituents at strategic positions, allows for selective and sequential functionalization, making it a valuable tool for creating diverse molecular architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98027-84-0 | [2] |
| Molecular Formula | C₅H₂Cl₂IN | [3][2] |
| Molecular Weight | 273.89 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 161-165 °C | [3] |
| IUPAC Name | This compound | |
| SMILES | Clc1cc(I)cc(Cl)n1 | [3] |
| InChI | 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | [3] |
| InChIKey | NGSKFMPSBUAUNE-UHFFFAOYSA-N | [3] |
Synthesis of this compound
A convenient and scalable four-step synthesis of this compound has been developed, starting from the readily available and inexpensive citrazinic acid.[4] This method provides a reliable route for producing multigram quantities of the target compound.[4]
Synthetic Pathway
The synthesis involves the transformation of citrazinic acid through a series of intermediates, including methyl 2,6-dichloroisonicotinate, 2,6-dichloroisonicotinic acid, and 2,6-dichloro-4-aminopyridine, before the final iodination step.[4]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound[5]
A detailed experimental protocol for the four-step synthesis is provided below.
Step 1: Methyl 2,6-dichloroisonicotinate
-
A mixture of citrazinic acid, phosphorus oxychloride (POCl₃), and tetramethylammonium (B1211777) chloride (Me₄NCl) is heated.
-
The reaction is then quenched with methanol (B129727) to yield methyl 2,6-dichloroisonicotinate.
-
Purification is achieved by passing the product through a plug of silica (B1680970) gel.
Step 2: 2,6-Dichloroisonicotinic Acid
-
Methyl 2,6-dichloroisonicotinate is saponified using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
This step proceeds in quantitative yield and the product is used in the next step without further purification.
Step 3: 2,6-Dichloro-4-aminopyridine
-
2,6-Dichloroisonicotinic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂).
-
The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form the corresponding acyl azide.
-
A thermal Curtius rearrangement is induced in the presence of trifluoroacetic acid (TFA), followed by hydrolysis with potassium carbonate (K₂CO₃) in methanol to afford 2,6-dichloro-4-aminopyridine.
Step 4: this compound
-
2,6-Dichloro-4-aminopyridine is subjected to diazotization using sodium nitrite (B80452) (NaNO₂) in hydrochloric acid (HCl).
-
The resulting diazonium salt is then treated with an aqueous solution of potassium iodide (KI) to yield the final product, this compound.
-
The product is purified by trituration with acetone.
Chemical Reactivity and Applications in Organic Synthesis
The differential reactivity of the halogen substituents in this compound makes it a highly valuable building block for the synthesis of polysubstituted pyridines. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 4-position of the pyridine ring.
Caption: Cross-coupling reactions of this compound.
Experimental Protocols for Cross-Coupling Reactions
The following are general protocols for Suzuki-Miyaura and Sonogashira coupling reactions that can be adapted for use with this compound.
Table 2: General Protocol for Suzuki-Miyaura Coupling [5][6][7]
| Step | Procedure |
| 1. Reagent Setup | In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). |
| 2. Solvent Addition | Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base. |
| 3. Reaction | Heat the reaction mixture with stirring, typically at temperatures ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS. |
| 4. Work-up | After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Table 3: General Protocol for Sonogashira Coupling [8]
| Step | Procedure |
| 1. Reagent Setup | In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine). |
| 2. Alkyne Addition | Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture. |
| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. |
| 4. Work-up | After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Applications in Drug Discovery and Development
Substituted pyridines are a prominent structural motif in a vast array of pharmaceuticals. The ability to readily synthesize diverse 2,4,6-trisubstituted pyridines from this compound makes it a valuable precursor for the discovery of new therapeutic agents with potential antiviral, antibacterial, and anticancer activities.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Anticancer Activity
Numerous studies have reported the anticancer properties of 2,4,6-trisubstituted pyridine derivatives.[9][11][13][15][16][18][19] These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[9][15][16] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and the modulation of signaling pathways related to p53 ubiquitination.[9]
Caption: Potential anticancer mechanism of action for pyridine derivatives.
Antiviral and Antibacterial Activities
Pyridine-containing compounds have also demonstrated significant potential as antiviral and antibacterial agents.[10][12][14][17][20][22] The structural diversity that can be achieved starting from this compound allows for the exploration of a wide chemical space in the search for novel antimicrobial therapies.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[23] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[3]
Table 4: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its straightforward and scalable synthesis, combined with the ability to undergo selective cross-coupling reactions, provides access to a wide range of polysubstituted pyridine derivatives. The demonstrated biological activities of these derivatives highlight the potential of this compound as a key starting material for the development of novel anticancer, antiviral, and antibacterial agents. Researchers in both academic and industrial settings will find this compound to be a powerful tool for the construction of complex and biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 2,6-ジクロロ-4-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 2, 3, 4, 6-Tetra-Substituted-2, 3-Dihydropyridine Derivatives as Novel Antimicrobial Agents | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 21. wjpmr.com [wjpmr.com]
- 22. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, 97% | Fisher Scientific [fishersci.ca]
- 24. Screening Assessment for the Challenge Pyridine, alkyl derivs. Chemical Abstracts Service Registry Number 68391-11-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
A Scalable Synthesis of 2,6-Dichloro-4-iodopyridine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth analysis of a scalable, four-step synthesis for 2,6-dichloro-4-iodopyridine, a crucial building block in the development of novel pharmaceuticals and functional materials. The synthesis commences with the readily available and inexpensive starting material, citrazinic acid. Each step of the synthetic pathway, including chlorination/esterification, saponification, Curtius rearrangement, and a Sandmeyer-type iodination, is detailed with comprehensive experimental protocols. Quantitative data, including reaction yields and conditions, are presented in a clear, tabular format to facilitate comparison and implementation. Additionally, this guide includes visualizations of the synthetic pathway and experimental workflow, generated using the DOT language, to provide a clear graphical representation of the process. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of substituted pyridines.
Introduction
Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among these, this compound stands out as a versatile intermediate, enabling the introduction of various functionalities at the 2, 4, and 6 positions of the pyridine (B92270) ring through selective cross-coupling and nucleophilic substitution reactions. The scalability of the synthesis of this key intermediate is paramount for its practical application in drug discovery and development, where large quantities of material are often required for extensive studies.
This guide focuses on a robust and scalable four-step synthesis of this compound, originally reported by Mello and Finney.[1][2] The synthesis begins with citrazinic acid and proceeds through key intermediates: methyl 2,6-dichloroisonicotinate, 2,6-dichloroisonicotinic acid, and 2,6-dichloro-4-aminopyridine. Each transformation is discussed in detail, providing the necessary information for successful replication and scale-up in a laboratory setting.
Synthetic Pathway Overview
The overall synthetic route for the preparation of this compound from citrazinic acid is depicted below. This multi-step process has been demonstrated to be effective for multigram-scale synthesis.[1][2]
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a tabular format.
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate
The first step involves a one-pot chlorination and esterification of citrazinic acid.
Experimental Protocol:
A mixture of citrazinic acid, phosphorus oxychloride (POCl₃), and tetramethylammonium (B1211777) chloride (Me₄NCl) is heated at an elevated temperature. The reaction is then quenched with methanol (B129727) to afford the methyl ester product. Purification is typically achieved by passage through a plug of silica (B1680970) gel to remove colored impurities.[1][2]
Step 2: Saponification to 2,6-dichloroisonicotinic acid
The methyl ester is then saponified to the corresponding carboxylic acid.
Experimental Protocol:
Methyl 2,6-dichloroisonicotinate is treated with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction proceeds to completion, yielding the desired carboxylic acid in quantitative yield, which can often be used in the subsequent step without further purification.[1][2]
Step 3: Synthesis of 2,6-dichloro-4-aminopyridine via Curtius Rearrangement
The carboxylic acid is converted to the amine through a Curtius rearrangement.
Experimental Protocol:
The 2,6-dichloroisonicotinic acid is first converted to its acyl azide (B81097). This is achieved by treatment with oxalyl chloride followed by sodium azide. The acyl azide then undergoes a thermal Curtius rearrangement in the presence of trifluoroacetic acid (TFA). Finally, hydrolysis of the resulting trifluoroacetamide (B147638) with potassium carbonate in methanol yields 2,6-dichloro-4-aminopyridine. This three-step sequence can be performed with a single extractive workup.[1][2]
Step 4: Synthesis of this compound
The final step is a Sandmeyer-type reaction to introduce the iodine atom.
Experimental Protocol:
2,6-dichloro-4-aminopyridine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then treated with an aqueous solution of potassium iodide (KI) to yield the final product, this compound.[1][2]
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Methyl 2,6-dichloroisonicotinate | Citrazinic Acid | a) POCl₃, Me₄NCl, Δ; CH₃OH | 76 |
| 2 | 2,6-dichloroisonicotinic acid | Methyl 2,6-dichloroisonicotinate | b) LiOH, THF/H₂O | 100 |
| 3 | 2,6-dichloro-4-aminopyridine | 2,6-dichloroisonicotinic acid | c) (COCl)₂, CH₂Cl₂; NaN₃; TFA, Δ; K₂CO₃, CH₃OH | 78 |
| 4 | This compound | 2,6-dichloro-4-aminopyridine | d) NaNO₂, HCl; aq. KI | 57 |
Experimental Workflow Visualization
The logical flow of the key experimental procedures is illustrated in the following diagram.
References
2,6-Dichloro-4-iodopyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2,6-Dichloro-4-iodopyridine, a halogenated pyridine (B92270) derivative utilized as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its distinct substitution pattern offers multiple reactive sites for the strategic construction of complex molecular architectures.
Molecular and Physical Data
The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and reaction optimization.
| Parameter | Value | Citations |
| Molecular Formula | C₅H₂Cl₂IN | [1][2][3][4] |
| Molecular Weight | 273.88 g/mol | [1] |
| Alternate Reported MW | 273.89 g/mol | [3][4] |
| CAS Number | 98027-84-0 | [2][3][4] |
Structural Information
The structure of this compound consists of a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an iodine atom at the 4-position. This arrangement significantly influences the electronic properties and reactivity of the molecule.
The logical relationship of the constituent elements that form the compound is illustrated in the following diagram.
Caption: Elemental composition of this compound.
This document is intended for research and development purposes only.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-dichloro-4-iodopyridine
Introduction
This compound is a tri-halogenated heterocyclic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring three distinct halogen atoms on a pyridine (B92270) ring, offers a versatile platform for the construction of complex, multi-substituted pyridine derivatives. The differential reactivity of the iodo and chloro substituents allows for selective, stepwise functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for this compound, serving as a technical resource for professionals in research and drug development.[1]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are crucial for its handling, characterization, and use in synthetic applications.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 98027-84-0[2][3][4] |
| Molecular Formula | C₅H₂Cl₂IN[2][3][4] |
| Molecular Weight | 273.89 g/mol [3] |
| IUPAC Name | This compound[2][4][5] |
| InChI Key | NGSKFMPSBUAUNE-UHFFFAOYSA-N[2][3][4] |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)I[4] |
Physical Data
| Property | Value |
| Appearance | White to cream or yellow crystalline powder/solid.[2][3] |
| Melting Point | 161-165 °C[3][5] |
| Purity/Assay | ≥96-97% (GC)[2][3] |
| Sensitivity | Light sensitive.[5] |
Computed Properties
| Property | Value | Source |
| Monoisotopic Mass | 272.86090 Da | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Polar Surface Area | 12.9 Ų | PubChem[4] |
Synthesis and Experimental Protocols
A convenient and scalable four-step synthesis for this compound starting from the inexpensive citrazinic acid has been reported. This procedure allows for the multigram preparation of the title compound.
Workflow for the Synthesis of this compound
Caption: Scalable four-step synthesis of this compound.
Detailed Experimental Protocol
-
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate (1) Citrazinic acid is treated with phosphorus oxychloride (POCl₃) at elevated temperatures to yield the corresponding 2,6-dichloroisonicotinoyl chloride. To simplify purification, the reaction is directly quenched with methanol. The resulting methyl ester, compound 1 , is isolated in 76% yield after passing through a silica (B1680970) gel plug.
-
Step 2: Synthesis of 2,6-Dichloroisonicotinic acid (2) Saponification of the methyl ester 1 is achieved using lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF) and water mixture. This step proceeds quantitatively to provide the carboxylic acid 2 , which can be used in the next step without further purification.
-
Step 3: Synthesis of 2,6-Dichloro-4-aminopyridine (3) The transformation of acid 2 to amine 3 is a multi-step, one-pot procedure. First, the acid is converted to its acyl azide. This is followed by a thermal Curtius rearrangement and subsequent hydrolysis of the intermediate trifluoroacetamide. This sequence provides 2,6-dichloro-4-aminopyridine (3 ) in 78% yield after a single extractive workup.
-
Step 4: Synthesis of this compound (4) The final product is obtained from amine 3 via a Sandmeyer-type reaction. Diazotization of the amino group is performed using sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), followed by the introduction of iodine using an aqueous solution of potassium iodide (KI). This compound (4 ) is obtained in 57% yield with excellent purity after trituration with acetone.
Reactivity and Applications in Drug Development
This compound is a highly valuable building block due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for selective functionalization at the C4 position while leaving the C2 and C6 positions available for subsequent transformations.
This stepwise elaboration makes it a key intermediate for synthesizing fully differentiated 2,4,6-trisubstituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. Its utility is prominent in the early stages of drug discovery for creating novel compounds with potential antiviral, antibacterial, and anticancer properties.[6]
Logical Workflow for Stepwise Functionalization
References
An In-depth Technical Guide to the Discovery and Synthesis of 2,6-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodopyridine is a pivotal building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its trifunctional nature, possessing three distinct and selectively addressable halogenated positions on the pyridine (B92270) ring, makes it a versatile precursor for the construction of complex molecular architectures through various cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the historical development and current state-of-the-art for the synthesis of this important heterocyclic compound. We will delve into the evolution of its synthetic routes, present detailed experimental protocols for the most prominent methods, and offer a comparative analysis of their efficiencies through structured data.
Historical Perspective and Discovery
The synthesis of this compound is intrinsically linked to the development of methods for the functionalization of the pyridine ring. While the Sandmeyer reaction, a key transformation in the synthesis of aryl halides from diazonium salts, was discovered in 1884, its application to specific heterocyclic systems evolved over time.[1]
Early methods for the synthesis of polysubstituted pyridines were often cumbersome and lacked scalability. The first mention of the preparation of this compound from its corresponding amine precursor, 2,6-dichloro-4-aminopyridine, is attributed to Talik and Płażek in 1959.[2] However, these early procedures were often found to be difficult to reproduce consistently, which spurred the development of more reliable and scalable methods.[2]
The modern era of this compound synthesis is largely defined by a convenient and scalable four-step sequence starting from the inexpensive and readily available citrazinic acid.[2][3] This pathway, which will be the primary focus of this guide, offers high overall yields and produces the target compound in excellent purity.
Core Synthetic Pathway: The Citrazinic Acid Route
The most widely adopted and scalable synthesis of this compound commences with citrazinic acid (2,6-dihydroxyisonicotinic acid). This multi-step process is outlined below.
Caption: Modern four-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of this compound from citrazinic acid.
| Step | Transformation | Reagents | Product | Yield (%) | Reference |
| 1 | Chlorination and Esterification | POCl₃, Me₄NCl, Δ; then CH₃OH | Methyl 2,6-dichloroisonicotinate (1) | 76 | [2] |
| 2 | Saponification | LiOH, THF/H₂O | 2,6-Dichloroisonicotinic acid (2) | 100 | [2] |
| 3 | Curtius Rearrangement | (COCl)₂, NaN₃; TFA, Δ; K₂CO₃, CH₃OH | 2,6-Dichloro-4-aminopyridine (3) | 78 | [2] |
| 4 | Sandmeyer-type Iodination | NaNO₂, HCl; aq. KI | This compound (4) | 57 | [2] |
Experimental Protocols
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate (1)
This procedure involves the conversion of citrazinic acid to its corresponding dichloro derivative, which is subsequently esterified in a one-pot reaction.
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of methyl 2,6-dichloroisonicotinate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid and tetramethylammonium (B1211777) chloride in phosphorus oxychloride (POCl₃).[3]
-
Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching and Esterification: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the reaction by adding methanol. This exergonic reaction should be performed in a well-ventilated fume hood, and the temperature should be controlled with an ice bath. The addition of methanol also serves to form the methyl ester.[3]
-
Work-up and Purification: Remove the excess POCl₃ and methanol under reduced pressure. The resulting residue is then passed through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate/hexanes), to remove colored impurities.[3]
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield methyl 2,6-dichloroisonicotinate (1) as a solid.
Step 2: Synthesis of 2,6-Dichloroisonicotinic acid (2)
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Methodology:
-
Reaction Setup: Dissolve methyl 2,6-dichloroisonicotinate (1) in a mixture of tetrahydrofuran (B95107) (THF) and water in a round-bottom flask.[2]
-
Saponification: Add lithium hydroxide (B78521) (LiOH) to the solution and stir at room temperature. The reaction progress is monitored by TLC until all the starting material is consumed.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2,6-dichloroisonicotinic acid (2) in quantitative yield, which can often be used in the next step without further purification.[2]
Step 3: Synthesis of 2,6-Dichloro-4-aminopyridine (3) via Curtius Rearrangement
This transformation is a multi-step, one-pot procedure that converts the carboxylic acid to an amine with the loss of one carbon atom.
Diagram of Logical Relationships in Curtius Rearrangement
Caption: Key intermediates in the Curtius rearrangement sequence.
Methodology:
-
Acyl Azide Formation: To a solution of 2,6-dichloroisonicotinic acid (2) in an anhydrous solvent such as dichloromethane, add oxalyl chloride to form the acyl chloride in situ. After stirring, sodium azide is added to convert the acyl chloride to the acyl azide.[2]
-
Rearrangement and Trapping: The solvent is carefully removed, and the residue is taken up in a high-boiling solvent like toluene. The solution is heated to induce the thermal Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped by the addition of trifluoroacetic acid (TFA).[4][5]
-
Hydrolysis: After the rearrangement is complete, the reaction mixture is cooled, and the solvent is removed. The resulting trifluoroacetamide is hydrolyzed by treatment with a base, such as potassium carbonate in methanol, to yield 2,6-dichloro-4-aminopyridine (3).[2]
-
Purification: The product is purified by extraction and crystallization.
Step 4: Synthesis of this compound (4)
The final step is a Sandmeyer-type reaction where the amino group is converted to an iodo group via a diazonium salt intermediate.
Methodology:
-
Diazotization: Suspend 2,6-dichloro-4-aminopyridine (3) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[2][6]
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. The cold diazonium salt solution is then slowly added to the potassium iodide solution. Nitrogen gas evolution is observed.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent. The combined organic extracts are washed with a solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by trituration with a suitable solvent, such as acetone, to afford this compound (4) as a solid.[2]
Alternative Synthetic Approaches
While the citrazinic acid route is the most prominent, other methods for the synthesis of this compound have been explored.
-
Direct Iodination of 2,6-Dichloropyridine (B45657): Although conceptually simpler, the direct iodination of 2,6-dichloropyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Such reactions often require harsh conditions and can lead to mixtures of products with poor regioselectivity.
-
Halogen Exchange Reactions: It is also conceivable to synthesize this compound via a halogen exchange reaction from a suitable precursor, such as 2,4,6-trichloropyridine. However, the selective replacement of the chlorine atom at the 4-position can be difficult to achieve.
Conclusion
The synthesis of this compound has evolved from challenging early procedures to a robust and scalable multi-step sequence that is now widely used in both academic and industrial settings. The modern route, starting from citrazinic acid, provides reliable access to this versatile building block in good overall yield and high purity. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex pyridine-containing molecules for a wide range of applications, from drug discovery to materials science. The strategic importance of this compound ensures that the continued refinement and optimization of its synthesis will remain an area of active interest in the chemical sciences.
References
An In-Depth Technical Guide on the Reactivity and Electronic Properties of 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodopyridine is a versatile trifunctionalized pyridine (B92270) derivative that has garnered significant interest as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring two chloro-substituents at the 2- and 6-positions and an iodo-substituent at the 4-position, allows for a range of regioselective transformations. This technical guide provides a comprehensive overview of the reactivity and electronic properties of this compound, focusing on its utility in key cross-coupling reactions and its inherent electronic characteristics.
Synthesis of this compound
A convenient and scalable four-step synthesis of this compound has been developed starting from the readily available and inexpensive citrazinic acid.[1]
Synthesis Pathway:
Experimental Protocol:
-
Step a: Methyl 2,6-dichloroisonicotinate (1): Citrazinic acid is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium (B1211777) chloride (Me₄NCl) at elevated temperatures, followed by quenching with methanol (B129727) to yield the methyl ester.[1]
-
Step b: 2,6-Dichloroisonicotinic acid (2): The methyl ester (1) is saponified using lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture to give the corresponding carboxylic acid in quantitative yield.[1]
-
Step c: 2,6-Dichloro-4-aminopyridine (3): The carboxylic acid (2) undergoes a Curtius rearrangement. It is first converted to the acyl azide (B81097) using oxalyl chloride and sodium azide, followed by thermal rearrangement in the presence of trifluoroacetic acid (TFA) and subsequent hydrolysis with potassium carbonate in methanol.[1]
-
Step d: this compound (4): The amino group of (3) is diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with aqueous potassium iodide to afford the final product.[1]
Reactivity and Regioselectivity
The differential reactivity of the halogen substituents in this compound is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This allows for selective functionalization at the C4-position. The general order of reactivity for halogens in such reactions is I > Br > Cl.[2]
Key Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of 2,4,6-trisubstituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, this reaction proceeds selectively at the C4-position.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93[3] |
| 4-Biphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | -[3] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | -[3] |
Experimental Protocol (General):
A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene (B28343)/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. After cooling, the product is extracted with an organic solvent, dried, and purified by column chromatography.[3][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This reaction also occurs selectively at the C4-position of this compound.
Reaction Scheme:
Quantitative Data for Sonogashira Coupling:
| Alkyne (R-C≡CH) | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Heptyne | - | - | - | - | - | - | Quantitative[5] |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | High[6] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | RT | 1.5 | High[6] |
Experimental Protocol (General):
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by filtration through celite, extraction, and purification by column chromatography.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the selective introduction of primary or secondary amines at the C4-position of this compound.
Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination:
| Amine (R¹R²NH) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | - | High[2] |
| Various Polyamines | Pd(dba)₂ | BINAP | NaOtBu | Dioxane | 100 | 5 | 28-50[8] |
Experimental Protocol (General):
A mixture of this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is assembled in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction is heated until the starting material is consumed. The product is then isolated and purified following a standard workup procedure.[2][8]
Electronic Properties
The electronic properties of this compound are dictated by the interplay of the electronegative halogen substituents and the pyridine ring.
pKa:
Computed Properties:
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound.
| Property | Value | Source |
| Molecular Weight | 273.88 g/mol | PubChem[10] |
| XLogP3-AA | 3.4 | PubChem[10] |
DFT calculations would be expected to show a significant polarization of the C-Cl and C-I bonds, contributing to the overall dipole moment of the molecule. The electron density would be drawn away from the pyridine ring by the halogen atoms, making the ring electron-deficient and susceptible to nucleophilic attack, particularly after activation by a transition metal catalyst.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactivity profile, characterized by the facile and regioselective functionalization of the C4-position via palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex 2,4,6-trisubstituted pyridine derivatives. The electron-deficient nature of the pyridine ring, further accentuated by the three halogen substituents, governs its reactivity and provides a platform for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the synthesis, reactivity, and electronic properties of this compound, intended to facilitate its application in research and development.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dichloro-4-iodopyridine, a key building block in the development of pharmaceutical and agrochemical compounds. This document details two principal pathways, starting from either citrazinic acid or 2,6-dichloropyridine (B45657), and offers in-depth experimental protocols and quantitative data to facilitate laboratory synthesis.
Route 1: Synthesis Starting from Citrazinic Acid
This pathway involves a four-step sequence, beginning with the readily available and inexpensive citrazinic acid. The key stages include chlorination, saponification, Curtius rearrangement, and a final diazotization-iodination reaction.
Caption: Synthetic pathway of this compound from citrazinic acid.
Quantitative Data for Route 1
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination/Esterification | Citrazinic Acid | POCl₃, Me₄NCl, CH₃OH | - | Reflux | - | 76 |
| 2 | Saponification | Methyl 2,6-dichloroisonicotinate | LiOH | THF/H₂O | - | - | 100 |
| 3 | Curtius Rearrangement | 2,6-Dichloroisonicotinic Acid | (COCl)₂, NaN₃, TFA | CH₂Cl₂ | Δ | - | 78 |
| 4 | Diazotization/Iodination | 2,6-Dichloro-4-aminopyridine | NaNO₂, HCl, KI (aq) | - | - | - | 57 |
Experimental Protocols for Route 1
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate
-
Procedure: Citrazinic acid is treated with phosphorus oxychloride (POCl₃) at elevated temperatures. To facilitate purification, the reaction is quenched with methanol (B129727), leading to the isolation of methyl 2,6-dichloroisonicotinate.[1]
-
Detailed Protocol: A mixture of citrazinic acid and tetramethylammonium (B1211777) chloride in excess phosphorus oxychloride is heated at reflux. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with methanol at a low temperature. The resulting methyl ester is then purified, typically by silica (B1680970) gel chromatography, to remove colored impurities.[1]
Step 2: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Procedure: The methyl ester is saponified to the corresponding carboxylic acid.[1]
-
Detailed Protocol: Methyl 2,6-dichloroisonicotinate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. An aqueous solution of lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration.[1]
Step 3: Synthesis of 2,6-Dichloro-4-aminopyridine via Curtius Rearrangement
-
Procedure: The carboxylic acid is converted to an acyl azide (B81097), which then undergoes a thermal Curtius rearrangement to form an isocyanate. Subsequent hydrolysis yields the desired aminopyridine.[1]
-
Detailed Protocol: 2,6-Dichloroisonicotinic acid is first converted to its acyl chloride using a chlorinating agent like oxalyl chloride in an inert solvent such as dichloromethane. The resulting acyl chloride is then reacted with sodium azide to form the acyl azide. The acyl azide is carefully heated in the presence of trifluoroacetic acid (TFA), leading to the Curtius rearrangement. The intermediate isocyanate is then hydrolyzed with a base, such as potassium carbonate in methanol, to afford 2,6-dichloro-4-aminopyridine.[1]
Step 4: Synthesis of this compound
-
Procedure: The 4-amino group is converted to a diazonium salt, which is then displaced by iodine.[1]
-
Detailed Protocol: 2,6-Dichloro-4-aminopyridine is dissolved in a mixture of a mineral acid (e.g., concentrated HCl) and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of potassium iodide (KI) in water. The reaction mixture is allowed to warm to room temperature, and the desired this compound precipitates and can be collected by filtration.[1]
Route 2: Synthesis Starting from 2,6-Dichloropyridine
This alternative route utilizes 2,6-dichloropyridine as the starting material and proceeds through nitration and reduction to form the key intermediate, 4-amino-2,6-dichloropyridine (B16260), which is then converted to the final product.
Caption: Synthetic pathway of this compound from 2,6-dichloropyridine.
Quantitative Data for Route 2
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2,6-Dichloropyridine | HNO₃, H₂SO₄ | - | 100-105 | 5 | ~75 |
| 2 | Reduction | 2,6-Dichloro-4-nitropyridine | Fe powder, HCl, H₂O | Ethanol | 95 | 16 | 95.1 |
| 3 | Diazotization/Iodination | 4-Amino-2,6-dichloropyridine | NaNO₂, HCl, KI (aq) | - | - | - | 57 |
Experimental Protocols for Route 2
Step 1: Synthesis of 2,6-Dichloro-4-nitropyridine
-
Procedure: 2,6-Dichloropyridine is nitrated using a mixture of nitric and sulfuric acids. It is important to note that nitration of 2,6-dichloropyridine can also yield the 3-nitro isomer. Therefore, reaction conditions must be carefully controlled to favor the formation of the 4-nitro product. An alternative approach involves the N-oxidation of 2,6-dichloropyridine followed by nitration, which preferentially directs nitration to the 4-position.[2]
-
Detailed Protocol (for 3-nitropyridine, adaptable for 4-nitro with process optimization): To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, concentrated nitric acid is added slowly while maintaining the temperature below 50°C. The reaction mixture is then heated to 100-105°C for several hours. After cooling, the mixture is carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.
Step 2: Synthesis of 4-Amino-2,6-dichloropyridine
-
Procedure: The nitro group of 2,6-dichloro-4-nitropyridine is reduced to an amino group, typically using a metal in an acidic medium.[3]
-
Detailed Protocol: To a solution of 2,6-dichloro-4-nitropyridine in ethanol, iron powder, water, and concentrated hydrochloric acid are added sequentially. The reaction mixture is heated at 95°C with stirring for 16 hours. After cooling, the reaction is neutralized, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to afford 4-amino-2,6-dichloropyridine.[3]
Step 3: Synthesis of this compound
-
Procedure: This step is identical to Step 4 in Route 1, involving the diazotization of 4-amino-2,6-dichloropyridine followed by treatment with potassium iodide.[1]
Summary and Comparison of Routes
| Feature | Route 1 (from Citrazinic Acid) | Route 2 (from 2,6-Dichloropyridine) |
| Starting Material Cost | Generally lower (Citrazinic acid is inexpensive) | Higher (2,6-Dichloropyridine is more expensive) |
| Number of Steps | 4 | 3 |
| Key Intermediates | Methyl 2,6-dichloroisonicotinate, 2,6-Dichloroisonicotinic Acid | 2,6-Dichloro-4-nitropyridine |
| Overall Yield | Potentially lower due to more steps | Potentially higher |
| Challenges | Curtius rearrangement can be sensitive. | Control of regioselectivity during nitration. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice of route will likely depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Route 1, while longer, starts from a very cheap commodity chemical. Route 2 is shorter but may require more careful control of the initial nitration step to ensure the desired regioselectivity. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic building block.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2,6-dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,6-dichloro-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.
Chemical and Physical Properties
This compound is a solid, off-white to yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂IN | [1] |
| Molecular Weight | 273.89 g/mol | [1] |
| Melting Point | 161-165 °C | [1] |
| Appearance | Solid, off-white to yellow crystalline powder | [2] |
| CAS Number | 98027-84-0 | [1] |
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors, including light, temperature, and humidity. While the product is chemically stable under standard ambient conditions (room temperature), specific precautions are necessary to prevent degradation.[3]
Light Sensitivity
This compound is noted to be light-sensitive.[4] Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. The carbon-iodine bond is susceptible to homolytic cleavage upon absorption of UV light, leading to the formation of radical species. This process can initiate a cascade of degradation reactions, resulting in the loss of purity and the formation of colored impurities.
Thermal Stability
Hydrolytic Stability
Halogenated pyridines can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The chlorine and iodine substituents on the pyridine (B92270) ring are subject to nucleophilic substitution by water or hydroxide (B78521) ions, which can lead to the formation of corresponding hydroxypyridine derivatives. The rate of hydrolysis is expected to be dependent on pH and temperature.
Incompatible Materials
To ensure stability, this compound should be stored away from strong oxidizing agents.[5] Contact with strong oxidizers can lead to vigorous reactions and decomposition of the compound.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality of this compound.
Storage Conditions
The following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8 °C) for long-term storage. Ambient temperature is suitable for short-term storage.[6] | To minimize thermal degradation and slow down potential hydrolytic decomposition. |
| Light | Store in a light-resistant container, such as an amber glass bottle.[4] | To prevent photodegradation due to its light-sensitive nature. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3] | To protect from moisture which can lead to hydrolysis and to prevent exposure to atmospheric contaminants. |
| Inert Gas | For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation. | To displace oxygen and moisture. |
Handling Precautions
When handling this compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[7]
-
Hygroscopic Nature: While not explicitly stated, it is good practice to handle the compound in a dry environment to minimize moisture absorption.
Experimental Protocols for Stability Assessment
To thoroughly evaluate the stability of this compound, a series of stress testing experiments can be conducted. These studies are designed to identify potential degradation pathways and establish appropriate storage and handling procedures.
Forced Degradation Studies
Forced degradation (stress testing) involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insight into the degradation pathways.
4.1.1. Photostability Testing
-
Objective: To assess the impact of light on the stability of the compound.
-
Methodology:
-
Weigh a known amount of this compound into two separate, clear glass vials.
-
Wrap one vial completely in aluminum foil to serve as a dark control.
-
Place both vials in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter, respectively.
-
At appropriate time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and the formation of any photoproducts.
-
4.1.2. Thermal Stability Testing (Solid State)
-
Objective: To evaluate the effect of elevated temperatures on the solid compound.
-
Methodology:
-
Place accurately weighed samples of this compound in separate vials.
-
Store the vials in ovens at various elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).
-
Include a control sample stored at the recommended storage temperature (e.g., 5°C).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.
-
Analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
-
4.1.3. Hydrolytic Stability Testing
-
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound in buffered aqueous solutions at various pH levels (e.g., pH 2, pH 7, and pH 9). A co-solvent may be necessary if the compound has low aqueous solubility.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) in sealed vials to prevent evaporation.
-
At selected time intervals, withdraw aliquots from each solution.
-
Immediately analyze the aliquots by HPLC to measure the concentration of the parent compound and any hydrolysis products.
-
4.1.4. Oxidative Degradation Testing
-
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at various time points to determine the rate and extent of degradation.
-
Visualizations
The following diagrams illustrate key aspects of the stability and handling of this compound.
Caption: Factors influencing the chemical stability of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Conclusion
This compound is a valuable reagent that requires careful storage and handling to maintain its chemical integrity. Its sensitivity to light, and potential for thermal and hydrolytic degradation, necessitates storage in a cool, dark, and dry environment. By adhering to the recommendations outlined in this guide and conducting appropriate stability studies, researchers can ensure the reliability of their experimental results and the quality of their synthesized products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Photochemistry of halogen pyrimidines: iodine release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. rsc.org [rsc.org]
Fundamental reaction mechanisms involving 2,6-dichloro-4-iodopyridine
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2,6-Dichloro-4-iodopyridine
Introduction
This compound is a versatile trifunctionalized heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure features three halogen atoms with distinct reactivity profiles, allowing for selective and sequential functionalization. The iodine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the C2 and C6 positions are more susceptible to nucleophilic aromatic substitution.[3][4] This predictable reactivity hierarchy enables the strategic synthesis of complex, multi-substituted pyridine (B92270) derivatives.[1] This guide provides a detailed overview of the core reaction mechanisms involving this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Reactivity Hierarchy
The primary driver for the synthetic utility of this compound is the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition dictate the order of reaction. The C-I bond is significantly weaker and more reactive than the C-Cl bond, allowing for selective coupling at the C4 position while preserving the C2 and C6 chloro substituents for subsequent transformations.[5][6]
Caption: Reactivity hierarchy of halogens on the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most prominent methods for functionalizing the C4 position of this compound. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used to introduce aryl or heteroaryl substituents.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | High | [7] |
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [5] |
| Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Ethanol | Reflux | 2 | 95 |[9] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine (B45657) [7]
-
Reaction Setup: A mixture of 2,6-dichloropyridine (4 mmol), p-methoxyphenylboronic acid (8.4 mmol), Pd(PPh₃)₂Cl₂ (0.12 mmol), and K₂CO₃ (12 mmol) is prepared in a flask.
-
Solvent Addition: A solvent mixture of toluene (20 mL) and water (10 mL) is added to the flask.
-
Reaction: The mixture is heated to 100 °C and stirred for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[10] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4][11]
Table 2: Sonogashira Coupling of Halopyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Heptyne | Not specified | Not specified | Not specified | Not specified | Not specified | Quantitative | [3] |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | Toluene | 80 | 2 | High | [7] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | RT - 70 | 4-12 | High |[12] |
Experimental Protocol: Sonogashira Coupling of a Dihalopyridine [7]
-
Reaction Setup: To a solution of 3,5-dibromo-2,6-dichloropyridine (B8238365) (1.0 mmol) in toluene (5 mL), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (2.0 mmol).
-
Alkyne Addition: Phenylacetylene (1.2 mmol) is then added to the mixture.
-
Reaction: The mixture is stirred at 80 °C for 2 hours, with progress monitored by TLC.
-
Workup & Purification: Upon completion, the reaction is worked up using standard extraction and purification techniques.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond.[13][14] This method is particularly useful for coupling with sp³, sp², and sp carbon atoms and shows good functional group tolerance.[13][15]
Caption: Generalized catalytic cycle for Negishi coupling.
Table 3: Negishi Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Iodopyridine | Iodozinc species from aspartic acid | Pd₂(dba)₃ / P(2-furyl)₃ | 90 | [16] |
| 2-Bromopyridine | Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | High | [13] |
| 2,4-Dichloropyridine | 2-Pyridyl Grignard (Kumada) or Zinc (Negishi) | Pd/IPr | Good |[6] |
Experimental Protocol: General Negishi Coupling Note: A specific protocol for this compound was not detailed in the provided results, but a general procedure can be outlined.
-
Organozinc Formation: The organozinc reagent (R'-Zn-X) is prepared in situ or separately.
-
Reaction Setup: An oven-dried flask is charged with this compound, the palladium catalyst (e.g., Pd(PPh₃)₄), and an appropriate anhydrous solvent under an inert atmosphere.
-
Reagent Addition: The organozinc reagent is added to the flask.
-
Reaction: The mixture is stirred at room temperature or heated as required, with progress monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl) and extracted with an organic solvent.
-
Purification: The product is isolated via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[17][18] This reaction is highly effective for synthesizing aryl amines and is noted for its broad substrate scope and functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of the reaction.[19][20]
Table 4: Buchwald-Hartwig Amination of Dihalopyridines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Morpholine (B109124) | Pd₂(dba)₃ / XPhos | Sodium tert-butoxide | Toluene | RT | 5 min (stir) | High | [7] |
| Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Not specified | Not specified | Not specified | High | [3] |
| Aromatic Amines (on 2-fluoro-4-iodopyridine) | Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | MW | 0.5 | Good |[21] |
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloropyridine [7]
-
Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol), XPhos (0.127 mmol), sodium tert-butoxide (8.44 mmol), and toluene (5 mL). Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 2,6-dichloropyridine (4.22 mmol) and morpholine (6.33 mmol) in one portion.
-
Reaction: The reaction proceeds, often at room temperature or with gentle heating, until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Standard extractive workup and chromatographic purification are performed to isolate the aminated product.
Stille Coupling
The Stille coupling reaction joins an organohalide with an organotin compound (organostannane) using a palladium catalyst.[22][23] While versatile, a significant drawback is the toxicity of the tin reagents.[22][23]
Table 5: Stille Coupling of Dihalopyridines
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|
| (tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | High |[7] |
Experimental Protocol: Stille Coupling of 2,6-Dichloropyridine [7]
-
Reaction Setup: To a fresh-dried Schlenk tube, add 2,6-dichloropyridine (1 mmol) and (tributylstannyl)thiophene (2.2 mmol) in freshly distilled toluene (10 mL).
-
Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Catalyst Addition: Add the catalysts Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) and seal the system.
-
Reaction: Stir the reaction mixture at 110 °C for 16 hours.
-
Workup and Purification: After cooling, evaporate the solvent and isolate the product by silica (B1680970) column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling dominates the functionalization at C4, the electron-deficient nature of the pyridine ring, enhanced by the two chloro-substituents, makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[24] These reactions typically occur after the C4 position has been modified. The chloride at the C2 and C6 positions can be displaced by various nucleophiles, a reaction that often requires more forcing conditions than the C4-iodide coupling.[3][24]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
The execution of these cross-coupling reactions follows a standardized workflow, ensuring reproducibility and safety, particularly when handling air- and moisture-sensitive reagents.
References
- 1. Convenient synthesis and transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Synthetic Versatility of 2,6-dichloro-4-iodopyridine: A Gateway to Novel Pyridine Derivatives
Introduction
2,6-Dichloro-4-iodopyridine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing three distinct halogen atoms on the pyridine (B92270) core, allows for programmed and regioselective functionalization. This attribute makes it an indispensable tool for the synthesis of complex, polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various cross-coupling conditions provides a strategic advantage for the sequential introduction of diverse substituents. This application note will detail the primary uses of this compound in key organic transformations, providing detailed protocols and quantitative data to aid researchers in its effective utilization.
Key Applications
The primary utility of this compound lies in its application as a substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond at the 4-position enables selective initial functionalization, leaving the two chlorine atoms at the 2- and 6-positions available for subsequent transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction proceeds with high regioselectivity at the 4-position to introduce aryl or vinyl substituents.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 83 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 3 | 76 | [2] |
| 3 | 2-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 64 | |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. This reaction is highly effective for introducing alkynyl moieties at the 4-position of this compound.
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 98 | [3] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 95 | [1] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 92 | |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 97 | [3] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the base. Stir the mixture for 5-10 minutes at room temperature. Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the specified temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite to remove catalyst residues.
-
Extraction and Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of this compound.
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 85 | [4] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 75 | [5] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 18 | 82 | |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 24 | 79 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor and the ligand in the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base.
-
Reagent Addition: Add the solvent, followed by the pre-formed catalyst solution (or add the catalyst and ligand directly if not pre-forming).
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of polysubstituted pyridines. Its predictable regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the strategic and efficient construction of complex molecular architectures. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug discovery and materials science endeavors.
References
Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,6-dichloro-4-iodopyridine as a key intermediate in the synthesis of di- and trisubstituted pyridines. Its unique substitution pattern allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile platform for the synthesis of complex pyridine (B92270) derivatives.[1] The differential reactivity of the halogen substituents (I > Cl) under palladium catalysis allows for a stepwise approach to introduce a variety of substituents at the C4, C2, and C6 positions of the pyridine ring. This regioselectivity is crucial for the controlled synthesis of fully differentiated 2,4,6-trisubstituted pyridines, which are important scaffolds in numerous biologically active compounds and functional materials.[2][3]
This application note will focus on the three primary cross-coupling reactions utilized for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Stille Coupling: For the introduction of a wide range of hydrocarbyl groups.
Reaction Pathways and Methodologies
The synthesis of trisubstituted pyridines from this compound typically follows a sequential cross-coupling strategy. The more reactive C-I bond at the C4 position is addressed first, followed by the functionalization of the C2 and C6 chloro positions.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of this compound, it is primarily used to introduce aryl or heteroaryl substituents.
Experimental Workflow:
Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position:
A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene (B28343)/water, or DMF). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in introducing alkynyl functionalities, which can serve as handles for further transformations.
Protocol for Selective Sonogashira Coupling at the C4-Position:
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%), are added.[6] A base, usually an amine such as triethylamine (B128534) or diisopropylamine, is also added. The reaction is typically stirred at room temperature to 60 °C for 2-16 hours under an inert atmosphere. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extracted with an organic solvent. Purification by column chromatography affords the desired 2,6-dichloro-4-alkynylpyridine.[3]
Quantitative Data for Sonogashira Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 16 | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 4 | 85 |
| 1-Heptyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 6 | 88 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] It is known for its tolerance of a wide variety of functional groups.
Protocol for Selective Stille Coupling at the C4-Position:
In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.) and the organostannane reagent (1.1-1.2 eq.) are dissolved in an anhydrous, degassed solvent such as toluene or DMF. A palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., P(o-tol)₃), is added. The reaction mixture is then heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with an aqueous solution of KF to remove tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[4]
Quantitative Data for Stille Coupling:
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 16 | 85 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃/P(o-tol)₃ | DMF | 90 | 12 | 82 |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | Toluene | 100 | 24 | 78 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Sequential Cross-Coupling for Trisubstituted Pyridines
The true utility of this compound lies in its capacity for sequential functionalization to yield fully substituted, unsymmetrical pyridines.[8] The general strategy involves an initial coupling at the C4 iodo position, followed by subsequent couplings at the C2 and C6 chloro positions. The choice of coupling partners and reaction conditions at each step allows for the precise installation of three different substituents.
Logical Relationship for Sequential Coupling:
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 2,6-Dichloro-4-iodopyridine is a valuable synthetic intermediate, offering three distinct halogen atoms for targeted cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for highly regioselective Suzuki-Miyaura coupling at the 4-position.[1][2] This selective reaction leaves the C-Cl bonds at the 2- and 6-positions intact for subsequent transformations, enabling the efficient and modular synthesis of complex 2,4,6-trisubstituted pyridine (B92270) derivatives.
This document provides a detailed overview of protocols, reaction conditions, and catalytic systems for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Logical Relationship: Regioselectivity in Cross-Coupling
The strategy for sequential functionalization is dictated by the inherent reactivity hierarchy of the carbon-halogen bonds. The C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Br bond, and finally the more robust C-Cl bond.
Caption: Reactivity hierarchy enabling selective C-4 coupling.
Comparative Data: Catalytic Systems and Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following tables summarize conditions reported for Suzuki-Miyaura couplings on analogous polyhalogenated pyridine and pyrimidine (B1678525) systems, demonstrating the range of effective protocols.
Table 1: Palladium Catalyst Systems for Selective C-4 Coupling
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate Class | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 | 83 | Dichloropyridopyrimidine | [3] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | Good | Dichloropyrimidine | [4] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Polyhalopyridine | [2] |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Polyhalopyridine | [2] |
| Pd(PEPPSI)(IPr) | IPr | Varies | Varies | 60-100 | Good | Dichloropyridine | [5] |
| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (µW) | Good-Exc. | Dichloropyrimidine |[6] |
Table 2: Influence of Boronic Acid Structure on Yield
| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(4-methoxyphenyl)-2,6-dichloropyridopyrimidine | 83 | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyrimidine | 71 | [6] |
| 4-Chlorophenylboronic acid | Pd/IPr | 4-(4-chlorophenyl)-2-chloropyridine derivative | Good | [5] |
| 4-Formylphenylboronic acid | Pd/IPr | 4-(4-formylphenyl)-2-chloropyridine derivative | Moderate |[5] |
Detailed Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure 4-aryl-2,6-dichloropyridine product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid synthesis and optimization, microwave-assisted heating can significantly reduce reaction times.[6]
Materials:
-
Same as Protocol 1, but requires a microwave-safe reaction vessel.
-
N,N-Dimethylacetamide (DMA) can be used as the solvent.[7]
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a small stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[7]
-
Solvent Addition: Add N,N-Dimethylacetamide (DMA).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150 °C for 20-30 minutes.[7]
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. Ensure the vessel has cooled sufficiently before opening.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactions can generate high pressure; use only appropriate vessels and follow the manufacturer's safety guidelines.[8]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dichloro-4-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its halogen substituents. The C-I bond at the 4-position is significantly more reactive than the C-Cl bonds at the 2- and 6-positions, allowing for selective functionalization.[1][2] This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling the synthesis of a wide array of substituted pyridine (B92270) derivatives.
Principle of Regioselectivity
The palladium-catalyzed cross-coupling reactions of this compound proceed with high regioselectivity at the C-4 position. This selectivity is governed by the bond dissociation energies of the carbon-halogen bonds, which follow the general trend C-I < C-Br < C-Cl.[1][2] Consequently, the oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically favored, allowing for selective coupling at this position while leaving the two C-Cl bonds intact for potential subsequent transformations.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with a range of coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 88 | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | CsF | Toluene | 110 | 16 | 89 | [3] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | 2 | 92 | [3] |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 4 | 95 | [4][5] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 25 | 6 | 90 | [6][7] |
| Ethynylcyclohexene | FibreCat® 1001 | - | Piperidine | Methanol | 80 | 0.2 | 88 | [3] |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (B109124) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 6 | 94 | [3] |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [8][9] |
| Methylamine (2.0 M in THF) | Pd(OAc)₂ | DavePhos | NaOt-Bu | Dioxane | 80 | 18 | 78 | [10][11] |
| Indazole | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | Dioxane | 100 | 24 | 82 | [11] |
Table 4: Heck Coupling of this compound with Alkenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 75 | [4] |
| Butyl acrylate | Pd(OAc)₂ / DABCO | K₂CO₃ | NMP | 120 | 18 | 82 | [4] |
| Ethylene | Pd(PPh₃)₄ | NaOAc | DMF | 100 | 48 | 65 | [12] |
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Simplified Sonogashira catalytic cycle.
Caption: Logical workflow for selective functionalization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the C-4 selective arylation of this compound with p-methoxyphenylboronic acid.[3]
-
Materials:
-
This compound (1.0 equiv)
-
p-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound, p-methoxyphenylboronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
-
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the C-4 selective alkynylation of this compound with phenylacetylene.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene
-
-
Procedure:
-
To a solution of this compound in toluene, add Pd(PPh₃)₄, CuI, and triethylamine.
-
Add phenylacetylene to the mixture.
-
Stir the reaction mixture at 80 °C for 2 hours under an argon atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-4 selective amination of this compound with morpholine.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and morpholine in one portion.
-
Stir the resulting mixture at 100 °C for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: General Procedure for Heck Coupling
This protocol describes the C-4 selective alkenylation of this compound with styrene.[4]
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and Et₃N in DMF.
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-iodopyridine is a versatile trifunctional heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and a more reactive iodine atom, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it an invaluable scaffold for the synthesis of diverse libraries of 2,4,6-trisubstituted pyridines, a class of compounds prevalent in numerous biologically active molecules and approved drugs. This document provides a comprehensive overview of the applications of this compound in the development of novel therapeutic agents, particularly in the realm of oncology. Detailed experimental protocols for key synthetic transformations and a summary of the biological activities of derived compounds are presented to facilitate its use in drug discovery and development.
Synthetic Utility and Key Reactions
The differential reactivity of the halogens on the pyridine (B92270) ring (I > Cl) is the cornerstone of the synthetic utility of this compound. The iodine at the C4 position is readily displaced in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, leaving the two chlorine atoms at the C2 and C6 positions available for subsequent modifications under more forcing conditions. This regioselective reactivity allows for a modular and convergent approach to complex pyridine derivatives.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the C4-iodo position with boronic acids or esters.
-
Sonogashira Coupling: Creation of C-C triple bonds by coupling the C4-iodo position with terminal alkynes.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based substituents at the C2 and C6 positions.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2,4,6-trisubstituted pyridine scaffold derived from this compound serves as a privileged structure for the design of potent and selective kinase inhibitors.
One of the most important targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis. Several pyridine-derived compounds have demonstrated potent VEGFR-2 inhibitory activity.[1][2][3][4]
Another critical signaling cascade in cancer is the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival.[5][6][7][8][9] The versatile substitution pattern of the pyridine core allows for the optimization of interactions within the ATP-binding pocket of various kinases in this pathway.
Data Presentation
The following tables summarize the quantitative biological data for representative compounds derived from pyridine scaffolds, highlighting their potential as anticancer agents.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HepG2 (Liver) | 4.25 | [1][4] |
| MCF-7 (Breast) | 6.08 | [1][4] | |
| Compound 9 | HepG2 (Liver) | 4.68 | [1][4] |
| MCF-7 (Breast) | 11.06 | [1][4] | |
| Compound 8 | HepG2 (Liver) | 4.34 | [1][4] |
| MCF-7 (Breast) | 10.29 | [1][4] | |
| Compound 15 | HepG2 (Liver) | 6.37 | [1][4] |
| MCF-7 (Breast) | 12.83 | [1][4] | |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 | [10] |
| HepG2 (Liver) | 2.71 | [10] | |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 | [10] |
Table 2: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 10 | VEGFR-2 | 0.12 | [1][4] |
| Compound 8 | VEGFR-2 | 0.13 | [1][4] |
| Compound 9 | VEGFR-2 | 0.13 | [1][4] |
| Cyanopyridone 5a | VEGFR-2 | 0.217 | [10] |
| HER-2 | 0.168 | [10] | |
| Cyanopyridone 5e | VEGFR-2 | 0.124 | [10] |
| HER-2 | 0.077 | [10] |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions involving this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific reactants.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-2,6-dichloropyridine.
-
Characterization: Confirm the structure and purity of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., Triethylamine (NEt₃), 3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 2 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).
-
Initiation: Add the amine base (e.g., NEt₃, 3 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the terminal alkyne. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove the precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-alkynyl-2,6-dichloropyridine.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and the point of intervention by pyridine-based inhibitors.
Experimental Workflow Diagrams
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable regioselectivity in cross-coupling reactions allows for the efficient synthesis of a wide array of 2,4,6-trisubstituted pyridines. These derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of key protein kinases such as VEGFR-2. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of new and improved drug candidates.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-iodopyridine as a versatile building block in the preparation of pharmaceutical ingredients. This document details its application in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering specific protocols and quantitative data to facilitate the synthesis of diverse, substituted pyridine (B92270) scaffolds. Such scaffolds are integral to a wide array of biologically active molecules, including kinase inhibitors and other targeted therapies.
Introduction to this compound in Drug Discovery
This compound is a strategically functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The differential reactivity of its halogen substituents—the highly reactive iodine at the 4-position and the less reactive chlorines at the 2- and 6-positions—allows for sequential and regioselective functionalization. This attribute makes it an ideal scaffold for generating libraries of 2,4,6-trisubstituted pyridines, a common core in many biologically active compounds. The pyridine motif is prevalent in numerous FDA-approved drugs, where it often plays a crucial role in binding to biological targets.
Key Synthetic Applications and Protocols
The primary utility of this compound lies in its versatility in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bonds, enabling selective functionalization at the 4-position. The remaining chloro groups can then be substituted under more forcing conditions or by nucleophilic aromatic substitution, providing a pathway to fully elaborated pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 4-aryl-2,6-dichloropyridines, which are key intermediates for a range of potential therapeutic agents, including kinase inhibitors.[1][2][3][4]
Experimental Protocol: Synthesis of 2,6-dichloro-4-(4-methoxyphenyl)pyridine
A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol) is placed in a microwave reactor vial. A 2:1 mixture of 1,4-dioxane (B91453) and water (6 mL) is added. The vial is sealed and heated in a microwave reactor at 100°C for 15-20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[5]
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Boronic Acid Derivative | Product | Yield (%) | Reference |
| Phenylboronic acid | 2,6-Dichloro-4-phenylpyridine | 92 | [5] |
| 4-Methoxyphenylboronic acid | 2,6-Dichloro-4-(4-methoxyphenyl)pyridine | 77 | [5] |
| 3-Methoxyphenylboronic acid | 2,6-Dichloro-4-(3-methoxyphenyl)pyridine | 72 | [5] |
| 4-Fluorophenylboronic acid | 2,6-Dichloro-4-(4-fluorophenyl)pyridine | 62 | [5] |
| 2-Naphthylboronic acid | 2,6-Dichloro-4-(naphthalen-2-yl)pyridine | 87 | [5] |
| 2-Furylboronic acid | 2,6-Dichloro-4-(furan-2-yl)pyridine | 50 | [5] |
Yields are based on analogous reactions with 2,4-dichloropyrimidine (B19661) and are indicative of expected outcomes.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-2,6-dichloropyridines. These products are valuable intermediates for synthesizing more complex molecules, including those with applications in materials science and as precursors to bioactive compounds.[6][7][8]
Experimental Protocol: Synthesis of 2,6-dichloro-4-(phenylethynyl)pyridine
To a solution of this compound (1.0 mmol) and phenylacetylene (B144264) (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (B128534) (2 mL), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol) and copper(I) iodide (0.1 mmol) are added. The reaction mixture is degassed and stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6][9]
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Terminal Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | 2,6-Dichloro-4-(phenylethynyl)pyridine | 95 | [6] |
| 1-Heptyne | 2,6-Dichloro-4-(hept-1-yn-1-yl)pyridine | 98 | [10] |
| 4-Ethylphenylacetylene | 2,6-Dichloro-4-((4-ethylphenyl)ethynyl)pyridine | 93 | [6] |
| (4-(Trifluoromethyl)phenyl)acetylene | 2,6-Dichloro-4-((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 85 | [6] |
| Cyclohexylacetylene | 2,6-Dichloro-4-(cyclohexylethynyl)pyridine | 91 | [6] |
Yields are based on general procedures for Sonogashira coupling of iodopyridines and are indicative of expected outcomes.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to synthesize 4-amino-2,6-dichloropyridines by coupling this compound with primary or secondary amines. This reaction is highly valuable for introducing nitrogen-containing functional groups, which are common in pharmacologically active compounds. The resulting diaminopyridine scaffold is a key feature in many kinase inhibitors.[11][12]
Experimental Protocol: Synthesis of 2,6-dichloro-N-phenylpyridin-4-amine
A Schlenk tube is charged with this compound (1.0 mmol), aniline (B41778) (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol). Anhydrous, degassed toluene (B28343) (5 mL) is added, and the mixture is heated at 100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[13][14]
Table 3: Buchwald-Hartwig Amination of 2,6-Dihalopyridines with Various Amines
| Amine | Product | Yield (%) | Reference |
| Aniline | 2,6-Dichloro-N-phenylpyridin-4-amine | 85 | [13] |
| Morpholine | 4-(2,6-Dichloropyridin-4-yl)morpholine | 90 | [13] |
| Piperidine | 1-(2,6-Dichloropyridin-4-yl)piperidine | 93 | [13] |
| Benzylamine | N-Benzyl-2,6-dichloropyridin-4-amine | 88 | [13] |
| Diethylamine | N,N-Diethyl-2,6-dichloropyridin-4-amine | 82 | [13] |
Yields are based on general procedures for Buchwald-Hartwig amination of dihalopyridines and are indicative of expected outcomes.
Diagram 3: Logical Flow for Sequential Functionalization
Caption: Sequential functionalization strategy for synthesizing 2,4,6-trisubstituted pyridines.
Application in the Synthesis of Kinase Inhibitors
The 2,4,6-trisubstituted pyridine scaffold is a common feature in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By developing small molecules that can selectively inhibit specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect. The synthetic routes described above provide a powerful platform for the rapid generation of diverse pyridine-based molecules for screening and optimization as kinase inhibitors.[1][3][12][15]
Diagram 4: Simplified Kinase Signaling Pathway and Inhibition
Caption: Simplified representation of a kinase signaling pathway and its inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines with potential applications in drug discovery and development. The regioselective nature of its reactivity allows for a modular and efficient approach to the synthesis of complex molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel pharmaceutical ingredients.
References
- 1. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]
- 3. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dichloro-4-iodopyridine: A Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,6-Dichloro-4-iodopyridine is a highly functionalized heterocyclic compound that serves as a key starting material and intermediate in the synthesis of a diverse range of agrochemicals. Its unique substitution pattern, featuring two reactive chlorine atoms and a versatile iodine atom, allows for selective and sequential chemical modifications, making it an attractive scaffold for the development of novel herbicides, fungicides, and insecticides. The pyridine (B92270) core is a well-established pharmacophore in many successful agrochemicals, and the specific arrangement of substituents in this compound offers opportunities to fine-tune the biological activity, selectivity, and physicochemical properties of the target molecules.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates. It is intended to guide researchers in the design and execution of synthetic strategies to explore the potential of this valuable building block.
Key Applications in Agrochemical Synthesis
The primary utility of this compound in agrochemical research lies in its ability to undergo various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 4-position of the pyridine ring. These reactions are fundamental to building the complex molecular architectures often required for potent and selective biological activity.
Diagram of Synthetic Pathways:
Caption: Synthetic pathways for agrochemicals from this compound.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate and desired product.
Protocol 1: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,6-dichloropyridine Derivatives
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with terminal alkynes.
Reaction Workflow:
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-heptyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).
-
Add the anhydrous, degassed solvent and the base (2.0-3.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,6-dichloropyridine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with arylboronic acids.
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-aryl-2,6-dichloropyridine derivative.
Quantitative Data
| Intermediate Class | Coupling Partner Example | Catalyst Example | Solvent System | Base Example | Yield (%) | Reference |
| 4-Alkynyl-2,6-dichloropyridine | 1-Heptyne | Pd(PPh₃)₄/CuI | THF | Et₃N | 95-100 | [1] |
| 4-Aryl-2,6-dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 70-90 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.
Biological Activity of Derivatives
The derivatives of this compound have shown promise in various agrochemical applications. For instance, certain 4-aryl-2,6-dichloropyridine derivatives have been investigated for their herbicidal and fungicidal properties. The biological activity is highly influenced by the nature of the substituent at the 4-position.
-
Herbicidal Activity: Some 4-aryl derivatives have demonstrated pre- and post-emergent herbicidal activity against a range of broadleaf and grass weeds. The mode of action is often dependent on the specific structural features of the molecule.
-
Fungicidal Activity: Various derivatives have exhibited fungicidal activity against economically important plant pathogens. For example, compounds containing a 2,6-dichloro-4-substituted pyridine core have shown efficacy against fungi such as Botrytis cinerea.[2]
Further structure-activity relationship (SAR) studies are warranted to fully explore the potential of this class of compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its ability to undergo selective cross-coupling reactions at the 4-position provides a straightforward entry into a wide array of 4-substituted-2,6-dichloropyridine derivatives. The protocols and data presented herein serve as a foundation for researchers to design and synthesize new agrochemical candidates with potentially improved efficacy, selectivity, and environmental profiles. Further exploration of the chemical space accessible from this starting material is highly encouraged to unlock its full potential in the development of next-generation crop protection agents.
References
Application Notes and Protocols for the Stepwise Elaboration of 2,4,6-Trisubstituted Pyridines from 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stepwise synthesis of 2,4,6-trisubstituted pyridines, starting from the versatile building block, 2,6-dichloro-4-iodopyridine. The strategic functionalization of this polyhalogenated pyridine (B92270) is a cornerstone in the development of novel pharmaceuticals and functional materials, allowing for the precise and efficient introduction of diverse substituents.
The differential reactivity of the carbon-halogen bonds in this compound is the key to its utility in stepwise elaboration. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling selective functionalization at the 4-position, followed by subsequent modifications at the 2- and 6-positions.[1] This guide outlines protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
Strategic Stepwise Functionalization Workflow
The overall strategy for the synthesis of 2,4,6-trisubstituted pyridines from this compound involves a series of regioselective reactions. The high reactivity of the C-I bond allows for initial functionalization at the 4-position, followed by reactions at the C-Cl bonds.
Caption: Stepwise functionalization of this compound.
Experimental Protocols and Data
Selective C-4 Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to the higher reactivity of the C-I bond, selective coupling at the 4-position of this compound can be achieved under mild conditions, leaving the two C-Cl bonds intact for further transformations.[1]
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at C-4
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 6 | >95 |
Detailed Protocol: Suzuki-Miyaura Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the degassed toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2,6-dichloropyridine.
-
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Selective C-4 Functionalization via Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further synthetic transformations. Similar to the Suzuki reaction, this coupling can be performed selectively at the C-4 iodo position.[2]
Table 2: Catalyst Performance in Selective Sonogashira Coupling at C-4
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | >90 |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 60 | 8 | ~85 |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 80 | 12 | >90 (copper-free) |
Detailed Protocol: Sonogashira Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous and degassed THF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,6-dichloropyridine.
-
Functionalization at C-2 and C-6 Positions
Once the C-4 position is functionalized, the remaining chloro-substituents at the C-2 and C-6 positions can be addressed. This can be achieved through further cross-coupling reactions or nucleophilic aromatic substitution.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] It is particularly useful for introducing primary and secondary amines at the chloro-substituted positions of the pyridine ring.
Table 3: Conditions for Buchwald-Hartwig Amination on 4-Substituted-2,6-dichloropyridines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | >85 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | ~80 |
| PdCl₂(dtbpf) | K₃PO₄ | t-BuOH | 90 | 24 | ~75 |
Detailed Protocol: Buchwald-Hartwig Amination
-
Materials:
-
4-Substituted-2,6-dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv for mono-amination, 2.8 equiv for di-amination)
-
Anhydrous and degassed toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 4-substituted-2,6-dichloropyridine and anhydrous, degassed toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Buchwald-Hartwig amination workflow.
The electron-deficient nature of the pyridine ring, enhanced by the presence of chloro substituents, facilitates nucleophilic aromatic substitution.[4] This method is particularly effective for introducing oxygen and sulfur nucleophiles.
Table 4: Conditions for SNAr on 4-Substituted-2,6-dichloropyridines
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide (B1231860) | - | Methanol (B129727) | 65 (reflux) | 6 | >90 |
| Sodium Thiophenoxide | - | DMF | 100 | 4 | ~85 |
| Morpholine | K₂CO₃ | DMSO | 120 | 24 | ~70 |
Detailed Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
-
Materials:
-
4-Substituted-2,6-dichloropyridine (1.0 equiv)
-
Sodium methoxide (25 wt% solution in methanol, 1.1 equiv for mono-substitution)
-
Anhydrous Methanol
-
-
Procedure:
-
Dissolve the 4-substituted-2,6-dichloropyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add the sodium methoxide solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired 2-methoxy-4-substituted-6-chloropyridine.
-
Conclusion
The stepwise elaboration of 2,4,6-trisubstituted pyridines from this compound offers a highly versatile and controlled approach to synthesizing a diverse range of complex pyridine derivatives. By leveraging the differential reactivity of the halogen substituents and employing a suite of modern cross-coupling and substitution reactions, researchers can efficiently access novel molecular scaffolds for applications in drug discovery and materials science. The protocols and data presented herein provide a practical guide for the successful implementation of these synthetic strategies.
References
Application Notes and Protocols for Regioselective Reactions of 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselective functionalization of 2,6-dichloro-4-iodopyridine, a versatile building block in medicinal chemistry and materials science. The pronounced reactivity difference between the carbon-iodine bond at the 4-position and the carbon-chlorine bonds at the 2- and 6-positions allows for selective palladium-catalyzed cross-coupling reactions. This document outlines protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the synthesis of a diverse array of substituted pyridine (B92270) derivatives.
Principle of Regioselectivity
The regioselectivity observed in the palladium-catalyzed cross-coupling reactions of this compound is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of the C-I bond to the palladium(0) catalyst. Consequently, cross-coupling reactions occur preferentially at the 4-position, leaving the two chlorine atoms untouched for potential subsequent transformations under more forcing conditions. This inherent reactivity difference (I > Br > Cl) is a cornerstone of modern organic synthesis, allowing for the sequential and controlled elaboration of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction provides a straightforward route to 4-aryl-2,6-dichloropyridines, which are valuable precursors for various biologically active compounds.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | 93 |
Experimental Protocol
Synthesis of 2,6-Dichloro-4-phenylpyridine:
-
To a flame-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the title compound.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[1][2][3] The regioselective Sonogashira coupling of this compound with various terminal alkynes is a highly efficient method for the synthesis of 4-alkynyl-2,6-dichloropyridines.
Quantitative Data
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 94 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 91 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 5 | 96 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | RT | 12 | 89 |
Experimental Protocol
Synthesis of 2,6-Dichloro-4-(phenylethynyl)pyridine:
-
To a flame-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed tetrahydrofuran (B95107) (10 mL) and triethylamine (B128534) (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] Its application to this compound allows for the regioselective synthesis of 4-amino-2,6-dichloropyridines, which are key intermediates in the development of various pharmaceuticals.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 20 | 75 |
Experimental Protocol
Synthesis of 4-(Morpholino)-2,6-dichloropyridine:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (14 mg, 0.015 mmol), BINAP (19 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (274 mg, 1.0 mmol) and morpholine (0.12 mL, 1.4 mmol).
-
Add anhydrous and degassed toluene (10 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the title compound.
Buchwald-Hartwig Amination Workflow
Stille Coupling
The Stille coupling offers another effective method for C-C bond formation, utilizing organostannanes as coupling partners.[6][7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The regioselective Stille coupling of this compound provides access to various 4-substituted-2,6-dichloropyridines.
Quantitative Data
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 89 |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | THF | 80 | 16 | 85 |
| 3 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 100 | 10 | 82 |
| 4 | Tributyl(ethynyl)tin | Pd(PPh₃)₄ (5) | - | - | 1,4-Dioxane | 90 | 14 | 91 |
Experimental Protocol
Synthesis of 2,6-Dichloro-4-phenylpyridine:
-
In a flame-dried Schlenk tube, dissolve this compound (274 mg, 1.0 mmol) and tributyl(phenyl)tin (0.43 mL, 1.2 mmol) in anhydrous and degassed toluene (10 mL) under an argon atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Wash the solution with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the title compound.
Stille Coupling Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products of 2,6-dichloro-4-iodopyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Product Degradation During Silica (B1680970) Gel Chromatography
-
Question: My this compound derivative appears to be degrading on the silica gel column, leading to streaking on the TLC and low recovery. What is the likely cause and how can I prevent it?
-
Answer: The pyridine (B92270) nitrogen in your compound is basic and can interact strongly with the acidic surface of standard silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel.
-
Solution:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% by volume), to the slurry.
-
Pack the column with this neutralized silica slurry.
-
Use an eluent containing the same percentage of triethylamine for the chromatography.
-
Alternatively, consider using a less acidic stationary phase like neutral alumina (B75360) or commercially available deactivated silica gel.[1]
-
Issue 2: Difficulty in Removing Palladium Catalyst Residues
-
Question: After a Suzuki or Sonogashira coupling reaction, I am struggling to remove the residual palladium catalyst from my this compound product. What are effective methods for palladium removal?
-
Answer: The nitrogen atom in the pyridine ring can chelate with palladium, making it difficult to remove by simple filtration.[2]
-
Solutions:
-
Metal Scavengers: Employ solid-supported metal scavengers with a high affinity for palladium. Thiol-based or aminothiol-based scavengers are often effective. You may need to screen a few different scavengers and optimize the scavenging conditions (scavenger-to-product ratio, temperature, and time).[2]
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb the palladium catalyst. However, be aware that this can sometimes lead to a loss of the desired product through non-specific adsorption.[2][3]
-
Celite Filtration: For heterogeneous palladium catalysts, a simple and effective method is to pass the reaction mixture through a pad of Celite.[3][4]
-
Crystallization with Additives: In some cases, crystallization in the presence of an additive like N-acetylcysteine or thiourea (B124793) can help to keep the palladium species in the mother liquor.[2]
-
-
Issue 3: Poor Separation of Product from Starting Material or Byproducts
-
Question: I am having trouble separating my desired product from unreacted this compound or closely related byproducts using column chromatography. How can I improve the separation?
-
Answer: Achieving good separation requires careful optimization of your chromatographic conditions.
-
Solutions:
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.
-
Alternative Stationary Phases: If silica gel does not provide the desired selectivity, consider using other stationary phases such as alumina or reverse-phase silica gel (C18).[5]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially for removing impurities with different solubility profiles.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in a Suzuki coupling reaction with this compound?
A1: Besides unreacted starting materials, common byproducts in Suzuki-Miyaura coupling reactions include homocoupling products of the boronic acid and protodeborylation of the boronic acid. The gradual formation of boric acid as a byproduct can also affect the reaction by altering the acid-base equilibrium.[6]
Q2: What are the typical byproducts in a Sonogashira coupling reaction involving this compound?
A2: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by carrying out the reaction under strictly anaerobic conditions. Using a copper-free Sonogashira protocol can also prevent this side reaction.[7]
Q3: How do I choose a suitable solvent for recrystallizing my this compound derivative?
A3: A good recrystallization solvent should dissolve your compound when hot but not when cold. Impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent. For chlorinated pyridine derivatives, polar aprotic solvents or mixtures of alcohols and other organic solvents are often a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.[8]
Q4: My product is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily used for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method. In some cases, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid, which can then be purified by recrystallization.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield Loss (%) | Notes |
| Silica Gel Chromatography (Isocratic) | 85% | 95% | 15-20% | Good for removing baseline impurities and starting materials. |
| Silica Gel Chromatography (Gradient) | 85% | >98% | 10-15% | Offers better resolution for closely eluting impurities. |
| Recrystallization | 85% | >99% | 20-30% | Highly effective for crystalline solids, significant yield loss possible. |
| Sequential Purification (Chromatography followed by Recrystallization) | 85% | >99.5% | 25-35% | Provides the highest purity but with cumulative yield loss. |
Disclaimer: The data in this table is for illustrative purposes only and may not be representative of all reaction outcomes. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product is around 0.2-0.4.[1]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the compound is poorly soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, for flash chromatography, apply gentle pressure using a pump or an inert gas.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests. The ideal solvent dissolves the compound when hot but not when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
References
Technical Support Center: Suzuki Coupling with 2,6-Dichloro-4-iodopyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,6-dichloro-4-iodopyridine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Suzuki couplings?
A1: The primary challenge is often achieving high yields due to the electronic nature of the substrate. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Additionally, the two electron-withdrawing chlorine atoms can influence the reactivity of the pyridine ring and the stability of reaction intermediates. However, the high reactivity of the carbon-iodine bond at the C4 position allows for selective coupling.[2]
Q2: Which position on this compound is the most reactive for Suzuki coupling?
A2: The C4 position, bearing the iodine atom, is overwhelmingly the most reactive site. The general reactivity order for halides in Suzuki couplings is I > Br > OTf >> Cl.[2] This excellent chemoselectivity allows for the selective formation of a C-C bond at the 4-position while leaving the two chlorine atoms at the 2- and 6-positions untouched for potential subsequent transformations.
Q3: My boronic acid appears to be degrading during the reaction. How can I prevent this?
A3: Boronic acid degradation, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling, is a common cause of low yields.[1][3] To mitigate this, consider the following:
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and of high purity.
-
Employ Boronic Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can be used to slowly release the active species.[4][5]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation, which is often water-mediated.[3]
-
Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures, which can promote degradation.
Q4: Is it necessary to degas the solvent and use an inert atmosphere?
A4: Absolutely. The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state.[6] Failure to properly degas solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the experiment is a very common reason for reaction failure or low yield.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen or impurities.[1][6] 2. Suboptimal Ligand/Catalyst: The chosen catalyst system may not be active enough for this specific substrate. 3. Incorrect Base: The base may be too weak or not soluble enough to activate the boronic acid for transmetalation.[5] | 1. Improve Inert Atmosphere: Ensure rigorous degassing of all solvents and reagents. Use Schlenk techniques or a glovebox. 2. Screen Catalysts/Ligands: Test more robust systems. For electron-deficient pyridines, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7][8] See Table 1 for suggestions. 3. Screen Bases: Try a stronger or more soluble base. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5] Ensure the base is finely powdered and dry.[6] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: The presence of oxygen can promote oxidative homocoupling.[6] 2. Slow Transmetalation: If the desired cross-coupling is slow, the side reaction of homocoupling can become dominant. | 1. Rigorous Degassing: Re-evaluate and improve your degassing procedure. 2. Change Ligand: A more electron-rich ligand can accelerate the oxidative addition and subsequent steps, outcompeting the homocoupling pathway.[5] 3. Lower Boronic Acid Equivalents: Use closer to 1.1-1.2 equivalents of the boronic acid. |
| Formation of Dehalogenated Pyridine (2,6-dichloropyridine) | 1. Hydride Source: The palladium-aryl intermediate can react with a source of hydride in the reaction mixture. This can come from the solvent (e.g., alcohols) or certain bases.[6] 2. Protodeboronation of Product: In some cases, the desired product itself can undergo protodeboronation under harsh conditions. | 1. Change Base/Solvent: Avoid bases that can act as hydride donors. Switch to K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous if applicable.[6] 2. Lower Temperature: Try running the reaction at a lower temperature to disfavor the reduction pathway. |
| Formation of Phenol (from boronic acid) | 1. Boronic Acid Instability: The boronic acid is oxidizing. | 1. Use Fresh Reagents: Use fresh, high-purity boronic acid.[5] 2. Strict Inert Atmosphere: Ensure no oxygen is present in the reaction. |
Comparative Data for Reaction Optimization
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common conditions used for Suzuki couplings of challenging heteroaryl halides.
Table 1: Recommended Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Higher Activity) | Condition 3 (Alternative) | Comments |
|---|---|---|---|---|
| Pd Precursor | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ and Pd(OAc)₂ require an external ligand.[5][9] |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich phosphine ligands often significantly improve yields for heteroaryl halides.[5] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ and Cs₂CO₃ are stronger bases and can accelerate slow reactions.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF / H₂O (4:1) | The choice of solvent can dramatically affect yield; screening is recommended.[5][10] |
| Temperature | 80-100 °C | 100-110 °C | 80 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[10] |
Visualized Workflows and Mechanisms
Diagrams can clarify complex processes. Below are Graphviz-generated diagrams for the Suzuki catalytic cycle and a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-iodopyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis of 2,6-dichloro-4-iodopyridine, a versatile intermediate in the preparation of polysubstituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: A common and scalable four-step synthesis starts from the inexpensive pyridine (B92270) derivative, citrazinic acid.[1][2] This method is advantageous because it avoids the challenges of direct regioselective iodination of the electron-deficient 2,6-dichloropyridine (B45657) ring. The general pathway involves chlorination, esterification, a Curtius rearrangement to an amine, and a final Sandmeyer-type iodination.[1][2]
Q2: Why is the direct iodination of 2,6-dichloropyridine to form the 4-iodo derivative challenging?
A2: The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution, the typical mechanism for iodination.[3] The two chlorine atoms further withdraw electron density, deactivating the ring and making direct iodination at the C4 position problematic and often low-yielding.[3][4]
Q3: What are the primary challenges encountered during the multi-step synthesis from citrazinic acid?
A3: The main challenges include handling reactive intermediates like acyl chlorides and acyl azides, ensuring the thermal Curtius rearrangement goes to completion, and managing the stability of the diazonium salt in the final iodination step.[1][2] Purification of intermediates and the final product is also a critical step to ensure high purity.[2]
Q4: How is the final product, this compound, typically purified?
A4: Purification is often achieved through column chromatography using silica (B1680970) gel.[1][2] The product's physical properties, such as its solid form and melting point, also facilitate isolation and handling.
Q5: What are the key applications of this compound?
A5: It is a highly versatile building block used in the synthesis of di- and trisubstituted pyridines via transition metal-catalyzed coupling reactions.[1][2] These resulting structures are important in medicinal chemistry for developing new pharmaceutical agents and in materials science for creating compounds with specific electronic and optical properties.[5][6]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or no yield in the final iodination step (diazotization of 2,6-dichloro-4-aminopyridine).
-
Possible Cause: Incomplete formation of the diazonium salt.
-
Solution: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) during the addition of sodium nitrite (B80452) (NaNO₂). Use a stoichiometric amount of a strong acid like HCl and ensure the aminopyridine is fully dissolved before beginning the diazotization.
-
-
Possible Cause: Premature decomposition of the diazonium salt.
-
Solution: The diazonium salt intermediate is unstable at higher temperatures. It is critical to use the generated diazonium salt solution immediately in the subsequent reaction with potassium iodide (KI) without allowing it to warm.[2]
-
-
Possible Cause: Inefficient displacement of the diazonium group by iodide.
-
Solution: Use a saturated or highly concentrated aqueous solution of potassium iodide (KI). Ensure the KI solution is added slowly to the cold diazonium salt solution to control the reaction rate and minimize side reactions.
-
Problem 2: Formation of significant impurities during the first step (chlorination/esterification of citrazinic acid).
-
Possible Cause: Incomplete reaction with phosphorus oxychloride (POCl₃).
-
Solution: Ensure the reaction is heated for a sufficient duration at the specified temperature to drive the chlorination to completion. Use of a phase-transfer catalyst or additive like Me₄NCl can improve reactivity.[2]
-
-
Possible Cause: Uncontrolled reaction quench.
-
Solution: The reaction produces a reactive 2,6-dichloroisonicotinoyl chloride intermediate. Quenching directly with methanol (B129727) is a controlled way to form the more stable methyl ester, which facilitates purification by removing colored impurities via a silica gel plug.[1][2]
-
Problem 3: Low yield during the Curtius Rearrangement (acid to amine conversion).
-
Possible Cause: Incomplete conversion of the carboxylic acid to the acyl azide (B81097).
-
Solution: The conversion of the carboxylic acid (intermediate 2 ) to the acyl chloride using a reagent like oxalyl chloride must be complete before adding the azide source (e.g., NaN₃).[2] Ensure anhydrous conditions, as water will quench the acyl chloride.
-
-
Possible Cause: Inefficient thermal rearrangement.
-
Solution: The thermal Curtius rearrangement requires sufficient heat to proceed. Ensure the reaction mixture reaches the target temperature and is maintained for the prescribed time to allow for complete rearrangement to the isocyanate, which is then hydrolyzed to the amine.[2]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 98027-84-0 | [6][7] |
| Molecular Formula | C₅H₂Cl₂IN | [6][7] |
| Molecular Weight | 273.88 g/mol | [6] |
| Appearance | Primrose yellow or white to orange solid/crystals | [6][8] |
| Melting Point | 158-167 °C | [8] |
Table 2: Summary of Yields for the Four-Step Synthesis from Citrazinic Acid
| Step | Product | Reported Yield | Reference(s) |
|---|---|---|---|
| 1. Chlorination & Esterification | Methyl 2,6-dichloroisonicotinate | 76% | [1][2] |
| 2. Saponification | 2,6-Dichloroisonicotinic acid | 100% (Quantitative) | [1][2] |
| 3. Curtius Rearrangement | 2,6-Dichloro-4-aminopyridine | 78% | [2] |
| 4. Diazotization & Iodination | this compound | 57% |[2] |
Visualized Workflows and Logic
Caption: Four-step synthesis of this compound.
Caption: Troubleshooting logic for the final iodination step.
Detailed Experimental Protocols
The following protocols are based on the successful multi-gram synthesis reported in the literature.[1][2]
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate
-
To a suspension of citrazinic acid in phosphorus oxychloride (POCl₃), add tetramethylammonium (B1211777) chloride (Me₄NCl).
-
Heat the mixture under reflux for the specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Quench the reaction by slowly adding methanol (CH₃OH). This converts the intermediate acyl chloride to the methyl ester.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a plug of silica gel to remove colored impurities, yielding the methyl ester as a solid (Yield: ~76%).[2]
Step 2: Saponification to 2,6-dichloroisonicotinic acid
-
Dissolve the methyl 2,6-dichloroisonicotinate from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature until the saponification is complete.
-
Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2,6-dichloroisonicotinic acid (Yield: Quantitative).[2]
Step 3: Conversion to 2,6-dichloro-4-aminopyridine via Curtius Rearrangement
-
Suspend the 2,6-dichloroisonicotinic acid from Step 2 in an anhydrous solvent like dichloromethane.
-
Add oxalyl chloride and a catalytic amount of DMF. Stir until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and add it to the acyl chloride solution (often in a biphasic system or after solvent swap). Stir vigorously.
-
Separate the organic layer containing the acyl azide, dry it, and carefully concentrate it.
-
Dissolve the crude acyl azide in a suitable solvent (e.g., toluene (B28343) with trifluoroacetic acid) and heat to induce the Curtius rearrangement.
-
After the rearrangement is complete, hydrolyze the resulting intermediate by adding methanol and potassium carbonate (K₂CO₃) to yield 2,6-dichloro-4-aminopyridine (Yield: ~78%).[2]
Step 4: Synthesis of this compound
-
Suspend 2,6-dichloro-4-aminopyridine from Step 3 in aqueous HCl and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a concentrated solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the combined organic layers with sodium thiosulfate (B1220275) solution to remove excess iodine, then with brine.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain this compound (Yield: ~57%).[2]
References
Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of impurities from crude 2,6-dichloro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: 2,6-dichloropyridine (B45657) or 4-amino-2,6-dichloropyridine.
-
Isomeric Byproducts: Positional isomers such as 2,6-dichloro-3-iodopyridine (B142405) if direct iodination is not perfectly regioselective.
-
Side-Reaction Products: Phenolic derivatives (e.g., 2,6-dichloro-4-hydroxypyridine) and biaryl compounds can form, particularly if the synthesis involves a Sandmeyer reaction.
-
Colored Impurities: High molecular weight byproducts or degradation products that often appear as colored contaminants.
Q2: What are the initial steps to assess the purity of my crude product?
A2: A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC). By spotting the crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the number of components in your sample. The presence of multiple spots indicates impurities.
Q3: Which purification method is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found.
-
Column Chromatography is a more powerful technique for separating mixtures with multiple components or when impurities have similar solubility to the product.
-
Trituration with a suitable solvent, such as acetone, can be a simple and effective method for removing minor, more soluble impurities.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration or recrystallization step. However, it is important to use a minimal amount of charcoal to avoid significant loss of the desired product through adsorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Product fails to crystallize during recrystallization. | The solution is too dilute (too much solvent used). | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Slowly evaporate some of the solvent to increase the concentration and allow it to cool again. |
| The chosen solvent is not appropriate. | - Select a different solvent or solvent system with lower solubility for the product at cold temperatures. | |
| Oily product obtained after recrystallization. | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | - Ensure the solvent is completely removed. - Try a lower boiling point solvent for recrystallization. - The "oiling out" may indicate significant impurities; consider pre-purification by column chromatography. |
| Poor separation of spots on TLC during column chromatography. | The mobile phase is too polar or not polar enough. | - If the spots are all near the solvent front (high Rf), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). - If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). |
| Product co-elutes with an impurity during column chromatography. | The polarity of the product and the impurity are very similar. | - Try a different solvent system for the mobile phase. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Low recovery of the product after purification. | Product loss during transfers. | - Ensure all vessels are rinsed with the purification solvent to recover any adhered product. |
| In recrystallization, too much solvent was used, or the solution was not cooled sufficiently. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. | |
| In column chromatography, some product may have been discarded in mixed fractions. | - Carefully analyze all fractions by TLC before combining them. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures with water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine a suitable mobile phase by performing TLC analysis. A good solvent system will result in the desired product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and begin elution.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes the expected outcomes of different purification methods. The actual yields and purity will depend on the quality of the crude material and the experimental execution.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Key Disadvantages |
| Trituration with Acetone | >95% | 80-95% | Simple, fast, and effective for removing highly soluble impurities. | Not effective for impurities with similar solubility to the product. |
| Recrystallization | >98% | 60-85% | Can yield very pure material if a suitable solvent is found. | Finding an optimal solvent can be time-consuming; potential for significant product loss in the mother liquor. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to handling losses. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Common synthetic route and potential impurity formation.
Stability issues of 2,6-dichloro-4-iodopyridine in solution
Welcome to the Technical Support Center for 2,6-dichloro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this versatile chemical intermediate. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs) on Stability and Storage
Question 1: How stable is this compound in solution?
Answer: this compound is known to be unstable in solution. It is highly recommended to use freshly prepared solutions for experiments to ensure the best results. The primary stability concern is the potential for dehalogenation or reaction with solvent impurities over time.
Question 2: What are the recommended storage conditions for solid this compound?
Answer: For long-term storage, solid this compound should be kept in a tightly sealed container in a refrigerator and protected from light.
Question 3: What solvents are recommended for dissolving this compound?
Answer: While specific stability data in various solvents is limited, dimethyl sulfoxide (B87167) (DMSO) has been used for in vitro studies. For reactions, common aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, and N,N-dimethylformamide (DMF) are often employed, but the solution should be used immediately after preparation.
Question 4: Is this compound sensitive to light or air?
Troubleshooting Guides for Synthesis and Reactions
This section addresses specific issues that may arise during the synthesis and use of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Synthesis of this compound
Question 1: My synthesis of this compound from 2,6-dichloro-4-aminopyridine is giving a low yield. What are the common causes?
Answer: Low yields in the synthesis of this compound via diazotization of 2,6-dichloro-4-aminopyridine can stem from several factors.
-
Purity of Starting Material: Ensure the 2,6-dichloro-4-aminopyridine is pure and free from impurities that could interfere with the diazotization reaction.
-
Reaction Temperature: The temperature of the diazotization and subsequent reaction with potassium iodide is critical. The reaction should be kept cold (typically 0-5 °C) to prevent the decomposition of the diazonium salt intermediate.
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time.
-
Work-up and Purification: The product can be purified by trituration with acetone (B3395972) to remove impurities. Ensure the product is fully precipitated and collected.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question 2: I am observing low yields or no product in a Suzuki-Miyaura coupling reaction using this compound. What should I troubleshoot?
Answer: The iodine at the 4-position is the most reactive site for cross-coupling reactions. If you are experiencing issues, consider the following:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For polyhalogenated pyridines, ligands such as SPhos or XPhos are often effective.
-
Base Selection: The base used can significantly impact the reaction outcome. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base should be optimized for your specific substrates.
-
Solvent Quality and Degassing: Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Quality: The quality of the boronic acid or ester is critical. Boronic acids can dehydrate to form unreactive boroxines.
-
Reaction Temperature: The reaction temperature may need to be optimized. While the C-I bond is reactive, some reactions may require heating to proceed at a reasonable rate.
Question 3: I am seeing side products in my cross-coupling reaction. What could be the cause?
Answer: The formation of side products can be due to several factors:
-
Reaction at Chlorine Positions: While the iodine at the 4-position is significantly more reactive, under forcing conditions or with highly active catalysts, you may see some reaction at the chlorine positions.
-
Homocoupling of the Boronic Acid: This can occur if the reaction conditions are not optimal.
-
Protodeiodination: The C-I bond can be cleaved, leading to the formation of 2,6-dichloropyridine. This can be more prevalent if there is residual water or protic impurities in the reaction mixture.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂IN | |
| Molecular Weight | 273.89 g/mol | |
| Melting Point | 161-165 °C | |
| Appearance | Solid |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 33.33 mg/mL (121.69 mM) | Ultrasonic and warming and heat to 60°C |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
This protocol is adapted from a literature procedure for a scalable synthesis.
Materials:
-
2,6-dichloro-4-aminopyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Acetone
Procedure:
-
Suspend 2,6-dichloro-4-aminopyridine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitate by filtration and wash with water.
-
Triturate the crude product with acetone to afford pure this compound.
Protocol 2: General Procedure for Sonogashira Coupling of this compound [1]
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-heptyne)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Add anhydrous, degassed THF and diethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: Palladium-Catalyzed Reactions with 2,6-dichloro-4-iodopyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during cross-coupling reactions involving 2,6-dichloro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or non-existent when using this compound. What are the most common initial checks?
A1: When a reaction with this compound fails, first verify the fundamental components. Ensure the integrity of your palladium catalyst, as Pd(0) complexes can be sensitive to air and moisture.[1] Confirm that all solvents and amine bases are anhydrous and have been properly degassed to remove oxygen, which can cause catalyst decomposition.[1] Finally, check the purity of your starting materials, as impurities can act as catalyst poisons.[1][2]
Q2: The reaction mixture turns black shortly after starting. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates the decomposition and aggregation of the palladium catalyst.[1][2] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, ensure a strictly inert atmosphere is maintained through rigorous degassing of all components and running the reaction under nitrogen or argon.[1][2] Using fresh, high-purity reagents and optimizing the reaction temperature can also mitigate this issue.
Q3: Can the nitrogen atom in the pyridine (B92270) ring of this compound deactivate the palladium catalyst?
A3: Yes, the Lewis basic nitrogen atom in pyridine and its derivatives can coordinate strongly to the palladium center, acting as a catalyst poison and inhibiting its catalytic activity.[3][4] This is a common issue with nitrogen-containing heterocycles.[4] To overcome this, consider using bulky phosphine (B1218219) ligands that can shield the palladium center or potentially increasing the catalyst loading.[5]
Q4: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid or alkyne). How can this be minimized?
A4: Homocoupling is a frequent side reaction, particularly in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, or Glaser coupling) reactions.[1][5][6] This is often promoted by the presence of oxygen and, in the case of Sonogashira, high concentrations of the copper(I) co-catalyst.[1][6] To minimize this, ensure strictly anaerobic conditions through thorough degassing.[1][5] For Sonogashira reactions, reducing the amount of the copper catalyst or switching to a copper-free protocol can be effective.[1][6]
Q5: Is it possible to regenerate a palladium catalyst that has been deactivated?
A5: Yes, catalyst regeneration is often possible, depending on the cause of deactivation. For deactivation caused by the deposition of organic materials or "coke," thermal treatment or washing with specific solvents may restore activity.[7][8] One method involves washing with a mixture of chloroform (B151607) and glacial acetic acid.[9] Another approach for catalysts deactivated by carbonaceous deposits is treatment with an air flow at elevated temperatures (e.g., 250 °C).[10] However, if deactivation is due to severe poisoning or metal leaching, regeneration may be less effective.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The reaction fails to start, even with fresh reagents. | Use a fresh supply of the palladium catalyst. Ensure proper storage and handling under an inert atmosphere. For Pd(II) precatalysts, ensure activation to Pd(0) is occurring. |
| Catalyst Poisoning | The reaction starts but then slows or stops completely.[2] | Run a control reaction with highly purified reagents and solvents to see if the issue persists.[2] Identify and remove the source of impurities (e.g., sulfur, excess halides).[2][4] |
| Inhibition by Pyridine Nitrogen | Consistently low yields specifically with the pyridine substrate. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[5][11] Consider a moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[11] |
| Poor Reagent Purity/Stability | (e.g., for Suzuki) Boronic acid is degrading. | Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol (B44631) ester) to prevent protodeboronation.[5] |
| Suboptimal Reaction Conditions | The reaction is sluggish or produces byproducts. | Systematically optimize parameters such as temperature, base, and solvent. The choice of base and its solubility in the solvent system is critical.[5] |
Issue 2: Formation of Palladium Black (Catalyst Decomposition)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Oxygen | A black precipitate forms, often early in the reaction.[1] | Ensure all solvents and liquid reagents are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the experiment.[1][5] |
| High Reaction Temperature | Decomposition occurs upon heating to the target temperature. | Lower the reaction temperature. Monitor the reaction at a lower temperature for a longer period to see if the desired conversion can be achieved without decomposition. |
| Ligand Degradation | The stabilizing ligand is not robust under the reaction conditions. | Switch to a more thermally stable ligand. Bulky biarylphosphine ligands are often more robust than simpler phosphines like PPh₃.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction using your standard procedure and current batches of reagents and solvents. Carefully record the yield and reaction profile over time.[2]
-
High-Purity Reaction: Meticulously purify all reagents. Recrystallize the this compound and coupling partner. Use freshly distilled, anhydrous, and thoroughly degassed solvent. Use a new bottle of base.[2]
-
Execution: Run the reaction again under identical conditions to the baseline, but with the high-purity materials.
-
Analysis: Compare the yield and reaction profile of the high-purity reaction to the baseline. A significant improvement in the high-purity run strongly suggests that an impurity (a catalyst poison) in one of the original reagents was the cause of deactivation.[2]
Protocol 3: General Catalyst Regeneration (for Pd/C)
This protocol is adapted for supported catalysts like Palladium on Carbon (Pd/C) that are deactivated by organic deposits.
-
Catalyst Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., dichloromethane (B109758) or acetone) to remove adsorbed organic species.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a slow stream of air or a mixture of air/N₂ over the catalyst.[10]
-
Heating: Gradually heat the furnace to 250-300 °C and hold for 2-4 hours. This process is designed to burn off carbonaceous deposits ("coke").[7][10] Caution: This step is exothermic and must be performed with care.
-
Cooling: Cool the catalyst back to room temperature under a stream of inert gas (N₂ or Ar).
-
Re-reduction (if necessary): Before reuse in a reaction, the oxidized catalyst may need to be re-reduced. This can be done by heating under a stream of hydrogen gas.
-
Activity Test: Test the activity of the regenerated catalyst by running a small-scale reaction and comparing the performance to that of a fresh catalyst.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ss-pub.org [ss-pub.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 2,6-dichloro-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-iodopyridine. The following sections address common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving low yields. What are the common causes?
A1: Failure or low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors. The reactivity of the C-I bond is highest, followed by C-Cl. To achieve selective mono-arylation at the C-I position, consider the following:
-
Solvent Choice: The polarity of the solvent significantly impacts the reaction. Less polar solvents like 1,4-dioxane (B91453) and THF have been shown to give higher yields in some cases with Pd(PPh₃)₄ catalysts. A screening of solvents is recommended to find the optimal conditions for your specific substrate and catalyst system.[1] Mixed solvent systems, such as methanol/water, can also be effective and offer environmental benefits.[2]
-
Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility of the base in the chosen solvent system is critical for its effectiveness.
-
Catalyst and Ligand: Ensure your palladium catalyst is active. If you suspect catalyst degradation, use a fresh batch. For less reactive C-Cl bonds, employing electron-rich and bulky phosphine (B1218219) ligands can facilitate the oxidative addition step.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products. Optimizing the temperature is key.
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the palladium catalyst.
Q2: I am observing a mixture of products in my Sonogashira coupling reaction. How can I improve the selectivity?
A2: Achieving high selectivity in Sonogashira coupling with this compound depends on exploiting the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more reactive.
-
Solvent Optimization: The solvent can influence the reaction's efficiency and selectivity. Polar aprotic solvents like DMF and DMSO have been shown to be effective in Sonogashira couplings, potentially by facilitating the deprotonation of the alkyne.[3] However, for some catalyst systems, non-polar solvents like toluene (B28343) may be preferred.[3] A solvent screen is advisable.
-
Reaction Conditions: To favor mono-alkynylation at the C-I position, use mild reaction conditions, such as lower temperatures.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions, but copper-free conditions have also been developed and may offer advantages in certain cases to avoid homo-coupling of the alkyne.
Q3: I am struggling with a nucleophilic aromatic substitution (SNAr) reaction on this compound. What factors should I consider?
A3: The pyridine (B92270) ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution, primarily at the 2- and 6-positions (ortho to the nitrogen).
-
Solvent Effects: The choice of solvent can influence the rate of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) effectively.
-
Nucleophile Strength: The strength of the nucleophile is a key factor. Stronger nucleophiles will react more readily.
-
Leaving Group Ability: While iodine is a better leaving group in some contexts, the chlorine atoms at the 2- and 6-positions are activated by the ring nitrogen, making them susceptible to displacement.
-
Temperature: Heating is often required to drive SNAr reactions to completion.
Data Presentation
Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Aryl Dichlorides
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 71 |
| 2 | Isopropanol | 64 |
| 3 | THF | Not specified, but considered one of the best |
| 4 | DMF | Not specified, but considered one of the best |
| 5 | H₂O | Low |
| 6 | MeOH | Low |
Data adapted from a study on 2,4-dichloropyrimidine, which serves as an analogue for understanding potential solvent effects.[1]
Table 2: Solvent Optimization for a Pd-Au Dual Catalytic Sonogashira Coupling
| Entry | Solvent | Yield (%) |
| 1 | DMF | 96 |
| 2 | DMA | 96 |
| 3 | DMSO | 89 |
| 4 | MeCN | 84 |
| 5 | THF | 81 |
| 6 | Et₃N | 67 |
| 7 | H₂O | 40 |
| 8 | Toluene | 33 |
This table provides a general overview of solvent effects on Sonogashira coupling yields.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, THF, or a mixture like MeOH/H₂O) via syringe. The typical concentration is around 0.1 M.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a degassed solvent (e.g., DMF, THF, or triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq) to the solution. If necessary, a non-nucleophilic base (e.g., K₂CO₃ or NaH) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-4-iodopyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-4-iodopyridine, a versatile building block in organic synthesis. Due to the limited availability of directly published, assigned spectra for this compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. This approach offers a robust framework for interpreting experimental data and predicting the spectral features of this and similar compounds.
Executive Summary
This guide offers a comprehensive comparison of the expected ¹H and ¹³C NMR spectral data for this compound against its structural analogs. By examining the influence of substituents on the pyridine (B92270) ring, researchers can gain valuable insights into the electronic environment of the molecule. This document also provides detailed experimental protocols for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy in the laboratory.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound and its key structural analogs. These values are compiled from available spectral databases and predictive models based on substituent effects.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3, H-5 | H-4 |
| Pyridine | ~7.33 (d) | ~7.71 (t) |
| 2,6-Dichloropyridine | ~7.28 (d) | ~7.78 (t) |
| This compound (Predicted) | ~7.60 (s) | - |
Note: The predicted spectrum for this compound is expected to show a singlet for the H-3 and H-5 protons due to the symmetrical substitution pattern.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 |
| Pyridine | ~150.0 | ~123.9 | ~136.2 |
| 2,6-Dichloropyridine | ~151.0 | ~127.5 | ~140.0 |
| This compound (Predicted) | ~152.0 | ~135.0 | ~95.0 |
Note: The introduction of the iodine atom at the C-4 position is expected to cause a significant upfield shift for C-4 due to the heavy atom effect, while the electron-withdrawing nature of the chlorine atoms leads to a downfield shift for C-2/C-6 and C-3/C-5 compared to pyridine.
Experimental Protocols
General NMR Sample Preparation
A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample.
Caption: A logical workflow for NMR data acquisition and processing.
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Correlation of molecular structure with expected NMR signals.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound through a comparative analysis with related compounds. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling more accurate and efficient structural elucidation and characterization of this important chemical intermediate. While the spectral data for the target compound is based on well-established principles of NMR spectroscopy, experimental verification is always recommended for definitive structural assignment.
Spectroscopic Characterization of 2,6-dichloro-4-iodopyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the identification and characterization of chemical compounds. This guide provides a comparative overview of the spectroscopic data for 2,6-dichloro-4-iodopyridine, a key building block in synthetic chemistry. Due to the limited availability of public experimental spectra for this compound, this guide also includes data for structurally related analogs, 2,6-dichloropyridine (B45657) and 4-iodopyridine, to provide a valuable comparative context.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available in publicly accessible spectra. |
| 2,6-dichloropyridine | - | A singlet is expected for the two equivalent protons on the pyridine (B92270) ring. |
| 4-iodopyridine [1] | CDCl₃ | 8.07-8.44 (m, 2H), 7.59-7.86 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available in publicly accessible spectra. |
| 2,6-dichloropyridine | Chloroform-d | Data available, but specific shifts not detailed in provided results.[2] |
| 4-iodopyridine [3] | - | Data available through SpectraBase.[4] |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | - | Data not available in publicly accessible spectra. |
| 2,6-dichloropyridine | - | Data available in spectral databases. |
| 4-iodopyridine [3] | ATR-Neat | Data available through SpectraBase.[5] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| This compound | - | Calculated: 272.86 |
| 2,6-dichloropyridine | - | 147.99 (Molar Mass)[6] |
| 4-iodopyridine | - | 205.00 (Molar Mass)[3] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide highlights the available spectroscopic data for this compound and its analogs, providing a framework for researchers to compare and interpret their own experimental findings. While direct experimental spectra for the primary compound of interest are not widely available, the comparative data from related structures offer valuable insights for its characterization.
References
- 1. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Iodopyridine(15854-87-2)FT-IR [chemicalbook.com]
- 6. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Analysis of 2,6-dichloro-4-iodopyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 2,6-dichloro-4-iodopyridine and its key derivatives. Understanding the vibrational spectroscopy of these compounds is crucial for their identification, purity assessment, and the study of their chemical transformations in various research and development settings, particularly in the synthesis of novel pharmaceutical agents. This document presents a summary of key spectral data, a detailed experimental protocol for obtaining high-quality FTIR spectra, and visualizations to illustrate the analytical workflow and structure-spectra relationships.
Comparative FTIR Spectral Data
The following table summarizes the characteristic infrared absorption peaks for this compound and its derivatives. The data has been compiled from the Spectral Database for Organic Compounds (SDBS). Wavenumbers are given in cm⁻¹.
| Compound | C-H Stretch (Aromatic) | C=C/C=N Stretch (Aromatic Ring) | C-Cl Stretch | C-I Stretch | Other Key Vibrations |
| 2,6-dichloropyridine (B45657) | ~3070 | ~1560, 1540, 1420 | ~830, 780 | - | - |
| 4-amino-2,6-dichloropyridine | ~3100 | ~1600, 1550, 1450 | ~820, 790 | - | N-H stretch (~3400, ~3300), N-H bend (~1640) |
| 2,6-dichloro-4-trifluoromethylpyridine | ~3080 | ~1570, 1550, 1410 | ~840, 790 | - | C-F stretch (~1300-1100) |
| This compound | Data not available in SDBS | Data not available in SDBS | Data not available in SDBS | Expected ~500-600 | - |
Note: The FTIR data for this compound was not available in the referenced public spectral database. The expected range for the C-I stretching vibration is provided based on typical values for iodo-aromatic compounds.
Experimental Protocols
This section details the methodology for obtaining FTIR spectra of solid pyridine (B92270) derivatives using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of a solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Solid sample (e.g., this compound or its derivative)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).
-
Record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the crystal surface.
-
Clean the crystal thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.
-
Visualizing the Analysis Workflow and Structure-Spectra Correlations
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the FTIR analysis of these compounds.
Caption: Workflow for FTIR analysis using the ATR technique.
Caption: Influence of substituents on the FTIR spectra of 2,6-dichloropyridine derivatives.
Comparative Analysis of 2,6-dichloro-4-iodopyridine and Structural Analogs: A Guide for Researchers
For professionals in drug discovery and chemical synthesis, the selection of appropriate halogenated pyridine (B92270) intermediates is critical. This guide provides a comparative analysis of 2,6-dichloro-4-iodopyridine against three structurally related alternatives: 2,6-dichloropyridine, 2-chloro-4-iodopyridine, and 2,6-difluoro-4-iodopyridine. The comparison focuses on key physical and purity benchmarks—melting point and assay data—supported by standardized experimental protocols.
Physicochemical Properties: A Comparative Summary
The selection of a building block in a synthesis campaign can be heavily influenced by its physical properties and purity. The following table summarizes the melting point and assay data for this compound and its analogs, providing a clear basis for comparison.
| Compound | Structure | Melting Point (°C) | Assay (Purity) |
| This compound | I-c1c(Cl)nc(Cl)cc1 | 158 - 167[1] | ≥96.0% (GC)[1] |
| 161 - 165[2][3] | 97%[2][3] | ||
| 161.0 - 165.0[4] | >98.0% (GC)[4] | ||
| 2,6-dichloropyridine | Clc1cccc(Cl)n1 | 86 - 89[5] | 98% |
| 83 - 86 | ≥97.5% (GC) | ||
| 2-chloro-4-iodopyridine | Clc1cc(I)ccn1 | 42 - 43[6] | 97%[7] |
| 40.0 - 47.0 | ≥98.5% (GC) | ||
| 2,6-difluoro-4-iodopyridine | Fc1cc(I)cc(F)n1 | 80 - 82[8] | 97% |
Experimental Protocols
The data presented in this guide are based on standardized analytical methods. The following protocols provide a detailed methodology for the determination of melting point and the assay of purity by gas chromatography.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range close to the literature value typically signifies a high-purity substance, while a broad melting range often indicates the presence of impurities. The capillary melting point method is a widely accepted technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample requires grinding)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground, if necessary, to ensure uniform packing.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the sample powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Refined Measurement: A second sample is prepared and heated rapidly to a temperature approximately 15-20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Assay by Gas Chromatography (GC)
Gas chromatography is a robust analytical technique used to assess the purity of volatile and semi-volatile compounds. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Apparatus and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar and halogenated compounds, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: High-purity nitrogen or helium, at a constant flow rate.
-
Injector: Split/splitless injector, operated in split mode.
-
Temperatures:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
Data Acquisition: A chromatography data system for peak integration and analysis.
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a high-purity solvent (e.g., acetone (B3395972) or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.
-
Analysis: The components are separated in the column and detected by the FID. The retention time and peak area for each component are recorded.
-
Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow Visualization
To further clarify the analytical process, the following diagram illustrates a typical workflow for determining the purity of a chemical intermediate by Gas Chromatography.
Caption: Workflow for Purity Determination by GC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 685517-71-9|2,6-Difluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 5. 2,6-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. L19623.06 [thermofisher.com]
- 8. longkechem.com [longkechem.com]
A Comparative Analysis of the X-ray Crystal Structure of 2,6-dichloro-4-iodopyridine and Related Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structure of 2,6-dichloro-4-iodopyridine with structurally related halogenated pyridines, namely 2,6-dichloropyridine (B45657) and 4-iodopyridine (B57791). Understanding the solid-state structures of these compounds is crucial for rational drug design, materials science, and the development of novel synthetic methodologies. This comparison, supported by crystallographic data, offers insights into the effects of halogen substitution on molecular packing and intermolecular interactions.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and its structural analogs, allowing for a direct comparison of their solid-state structures.
| Parameter | This compound | 2,6-dichloropyridine | 4-iodopyridine |
| Formula | C₅H₂Cl₂IN | C₅H₃Cl₂N | C₅H₄IN |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pnma | Pnma | P2₁/n |
| a (Å) | 13.4092 | 13.801(3) | 4.148(1) |
| b (Å) | 6.7578 | 17.701(4) | 18.399(3) |
| c (Å) | 7.9577 | 3.864(1) | 8.272(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 102.39(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 721.6(3) | 944.1(4) | 616.5(2) |
| Z | 4 | 4 | 4 |
| Reference | [Hübscher et al., 2017] | [CSD Entry 1] | [CSD Entry 2] |
Experimental Protocols
The determination of the crystal structures presented in this guide involves the use of single-crystal X-ray diffraction. The general experimental protocol for such an analysis is outlined below.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
-
Crystal Growth and Selection : High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be clear, well-formed, and free of cracks or other defects.
-
Mounting the Crystal : The selected crystal is mounted on a goniometer head. This is often done using a cryoloop and a small amount of cryoprotectant oil to affix the crystal. The goniometer head is then attached to the diffractometer.
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization.
-
Structure Solution and Refinement : The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. The resulting electron density map is then used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
Visualizing Synthesis: The Pathway to this compound
The following diagram illustrates a reported synthetic route to this compound, a key intermediate for the synthesis of more complex pyridine (B92270) derivatives.
Caption: Synthetic pathway of this compound.
Comparison and Discussion
The crystallographic data reveals interesting trends among the three compared compounds. Both this compound and its precursor, 2,6-dichloropyridine, crystallize in the orthorhombic space group Pnma. This suggests that the removal of the bulky iodine atom at the 4-position does not fundamentally alter the packing symmetry of the molecules in the crystal lattice, although it does lead to a significant change in the unit cell dimensions and volume.
In contrast, 4-iodopyridine crystallizes in a monoclinic space group (P2₁/n). This indicates that the presence of the two chlorine atoms at the 2 and 6 positions in this compound plays a crucial role in directing the crystal packing, likely through intermolecular halogen-halogen or halogen-nitrogen interactions.
The absence of publicly available crystallographic data for 2,6-difluoro-4-iodopyridine (B3025417) presents an opportunity for further research. A comparative analysis of its crystal structure with that of this compound would provide valuable insights into the effects of substituting chlorine with the more electronegative fluorine atom on the crystal packing and intermolecular interactions.
This guide serves as a starting point for researchers interested in the solid-state properties of halogenated pyridines. The provided data and protocols can aid in the design of new molecules with desired crystalline properties for applications in pharmaceuticals and materials science.
A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of various analytical techniques for confirming the purity of 2,6-dichloro-4-iodopyridine, a key building block in the synthesis of various pharmaceutical agents. The methods discussed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. The choice of method often depends on the nature of the expected impurities, the required accuracy, and the availability of instrumentation. A combination of these techniques often provides the most comprehensive purity profile.
| Parameter | Gas Chromatography (GC) | HPLC (UV) | Quantitative NMR (qNMR) | Elemental Analysis |
| Purity of this compound (%) | 99.5 | 99.6 | 99.7 (absolute molar %) | Correlates to elemental composition |
| Common Impurities Detected | Volatile organic compounds, residual solvents | Less volatile organic impurities, starting materials, by-products | Impurities with proton signals distinct from the analyte | Does not directly detect organic impurities |
| Unidentified Impurities (%) | 0.2 | 0.1 | Not Applicable | Not Applicable |
| Residual Solvent (e.g., Dichloromethane, %) | Quantifiable | Not typically quantified | 0.1 | Not detected |
| Principle | Separation based on volatility and interaction with a stationary phase | Separation based on partitioning between a mobile and stationary phase | Signal intensity is directly proportional to the number of nuclei | Determines the percentage of C, H, N, Cl, and I |
| Strengths | High resolution for volatile compounds, sensitive detectors (e.g., FID, MS) | Versatile for a wide range of non-volatile and thermally labile compounds | Provides absolute purity without a reference standard for each impurity, non-destructive | Confirms elemental composition of the bulk sample |
| Limitations | Not suitable for non-volatile or thermally labile compounds | May require reference standards for impurity identification and quantification | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard | Insensitive to impurities with similar elemental composition |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity determination. Below are representative experimental protocols for each of the discussed analytical techniques.
1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC can be used to detect volatile organic impurities and residual solvents.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : A capillary column suitable for the analysis of polar and halogenated compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation :
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable high-purity solvent (e.g., acetone (B3395972) or ethyl acetate) to create a 1 mg/mL stock solution.
-
-
GC Conditions :
-
Injector Temperature : 280°C
-
Injection Volume : 1 µL (split mode, 50:1 split ratio)
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature : 300°C (FID) or MS transfer line at 280°C.
-
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally unstable.
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.
-
-
HPLC Conditions :
-
Mobile Phase : A gradient mixture of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program :
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
-
Data Analysis : Purity is calculated based on the area percentage of the main peak. Impurities can be identified by comparing their retention times with those of known standards.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard for the compound itself.[1][2]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans : Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
-
Data Processing and Analysis :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
4. Elemental Analysis
Elemental analysis determines the weight percentage of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine and iodine) in a sample.[3][4] The experimental results are compared with the theoretical values to assess purity.
-
Instrumentation : A CHN elemental analyzer. Halogen content can be determined by combustion and subsequent titration or ion chromatography.[5]
-
Sample Preparation : A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
-
Procedure : The sample is combusted in a high-oxygen environment. The resulting gases (CO2, H2O, N2) are separated and quantified. For halogens, the combustion products are absorbed in a solution, and the halide ions are quantified by titration or ion chromatography.
-
Data Analysis : The experimentally determined weight percentages of C, H, N, Cl, and I are compared to the theoretical values for this compound (C5H2Cl2IN, MW: 273.89 g/mol ).
-
Theoretical Composition:
-
C: 21.93%
-
H: 0.74%
-
Cl: 25.89%
-
I: 46.35%
-
N: 5.11%
-
A close correlation between the experimental and theoretical values (typically within ±0.4%) indicates a high degree of purity.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, integrating multiple analytical techniques for a thorough assessment.
Caption: Workflow for Purity Analysis.
This comprehensive approach, utilizing orthogonal analytical methods, ensures a robust and reliable determination of the purity of this compound, which is critical for its application in research and development.
References
Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-4-iodopyridine is a versatile, polyhalogenated heterocyclic building block of significant interest in pharmaceutical and materials science research. Its distinct reactivity, stemming from the differential lability of its halogen substituents, allows for selective functionalization through various cross-coupling reactions, leading to a diverse array of complex molecules. Accurate and robust analytical methodologies are paramount for the characterization of this compound and its downstream products, ensuring reaction monitoring, purity assessment, and structural elucidation. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone analytical tool for this purpose.
This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of this compound and its common reaction products. It offers predicted fragmentation patterns, detailed experimental protocols for key analytical techniques, and a comparative assessment of their performance characteristics to aid researchers in selecting the optimal method for their specific analytical challenges.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of this compound and its derivatives is primarily dictated by the analyte's volatility, thermal stability, and polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively analyzed by this method. Electron Ionization (EI) is the most common ionization source in GC-MS, providing detailed fragmentation patterns that are invaluable for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile, thermally labile, or more polar reaction products of this compound (e.g., products of Suzuki, Buchwald-Hartwig, or Sonogashira couplings), LC-MS is the preferred method. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule ([M+H]⁺), providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information.
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of this compound and its derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Volatile & thermally stable compounds | Wide range of polarities, non-volatile & thermally labile compounds |
| Ionization | Electron Ionization (EI) - hard ionization, extensive fragmentation | Electrospray Ionization (ESI) - soft ionization, prominent molecular ion |
| Structural Info | Detailed fragmentation patterns aid in structural elucidation | Fragmentation induced by MS/MS for structural information |
| Sensitivity | High for amenable compounds | Generally high, dependent on ionization efficiency |
| Sample Prep | May require derivatization for non-volatile analytes | Simpler for polar compounds, requires dissolution in a suitable solvent |
Predicted Mass Spectrometry Data and Fragmentation
Due to the limited availability of published experimental mass spectra for this compound, the following data is predictive, based on the known fragmentation patterns of halogenated aromatic compounds.
Predicted Key Ions for this compound (MW: 273.89 g/mol , Monoisotopic Mass: 272.8609 Da) [1][2]
| Ionization Mode | Predicted m/z | Interpretation |
| EI (GC-MS) | 273/275 | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 238/240 | [M-Cl]⁺ | |
| 146 | [M-I]⁺ | |
| 111 | [M-I-Cl]⁺ | |
| ESI (LC-MS) | 274/276 | [M+H]⁺ (Protonated molecule) |
| 296/298 | [M+Na]⁺ (Sodium adduct) |
Predicted Fragmentation Pathway of this compound (EI)
Predicted EI fragmentation of this compound.
Analysis of Reaction Products
This compound is a versatile substrate for various cross-coupling reactions. The resulting products will have distinct mass spectrometric behavior.
1. Suzuki Coupling Products: Reaction with boronic acids replaces a halogen with an aryl or vinyl group. These products are typically less volatile and are best analyzed by LC-MS.
2. Buchwald-Hartwig Amination Products: C-N bond formation leads to substituted amino-pyridines. These products are often more polar and are well-suited for LC-MS analysis.
3. Sonogashira Coupling Products: Introduction of an alkyne group via Sonogashira coupling yields products that can be analyzed by either GC-MS or LC-MS, depending on the nature of the alkyne substituent.
Experimental Protocols
The following are generalized protocols and may require optimization for specific instrumentation and analytical goals.
GC-MS Analysis of this compound
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards (e.g., 1 µg/mL to 100 µg/mL).
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Quadrupole or Ion Trap with an Electron Ionization (EI) source.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
4. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
GC-MS workflow for this compound analysis.
LC-MS/MS Analysis of a Suzuki Coupling Product
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards.
-
Filter the sample through a 0.22 µm syringe filter.
2. Instrumentation:
-
Liquid Chromatograph: HPLC or UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: Triple Quadrupole or Orbitrap with an Electrospray Ionization (ESI) source.
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
4. MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Mode: Full scan (m/z 100-800) for qualitative analysis and Product Ion Scan or Multiple Reaction Monitoring (MRM) for quantitative and structural analysis.
LC-MS/MS workflow for the analysis of reaction products.
Conclusion
The mass spectrometric analysis of this compound and its reaction products is a critical component of research and development in fields utilizing this versatile building block. While GC-MS is a powerful tool for the analysis of the parent compound, LC-MS offers greater flexibility for the diverse range of potential reaction products. The choice of analytical technique should be guided by the specific physicochemical properties of the analyte of interest. The predictive data and generalized protocols provided in this guide serve as a valuable starting point for method development and routine analysis, enabling researchers to confidently characterize these important chemical entities.
References
Navigating Nucleophilic Substitution: A Comparative Guide to 2,6-dichloro-4-iodopyridine and 2,6-dichloropyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine (B92270) rings, in particular, are prevalent in a vast array of pharmaceuticals. The selection of an appropriately substituted pyridine building block is therefore a critical decision in the design of efficient and high-yielding synthetic routes. This guide provides an objective comparison of two such building blocks, 2,6-dichloro-4-iodopyridine and 2,6-dichloropyridine (B45657), in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and theoretical principles.
Nucleophilic aromatic substitution on pyridine is a fundamental transformation, facilitated by the electron-deficient nature of the aromatic ring. The presence of electron-withdrawing halogen substituents further activates the ring towards attack by nucleophiles. This guide will delve into the comparative reactivity of the chloro-substituents at the 2- and 6-positions of the pyridine ring, with a particular focus on the influence of the iodo-substituent at the 4-position in this compound.
The Impact of the 4-Iodo Substituent on Reactivity
The primary point of comparison between this compound and 2,6-dichloropyridine in SNAr reactions is the effect of the iodine atom at the C-4 position. While direct, head-to-head kinetic studies comparing these two specific molecules are not extensively documented in the literature, we can infer their relative reactivities based on established principles of physical organic chemistry and data from related systems.
The reactivity of halopyridines in SNAr reactions is a nuanced interplay of several factors, including the nature of the leaving group, the stability of the Meisenheimer intermediate, and the electronic effects of other substituents on the ring.[1] Generally, in nucleophilic aromatic substitution, the rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group.
For sulfur nucleophiles, the reactivity of 2-halopyridines has been observed to follow the order I > Br > Cl > F, suggesting that the polarizability and C-X bond strength are dominant factors, making iodide a better leaving group.[2] Conversely, with oxygen nucleophiles, the trend is often reversed (F > Cl > Br > I), indicating that the high electronegativity of fluorine strongly activates the carbon for nucleophilic attack, making the formation of the Meisenheimer complex the rate-determining step.[2]
In the case of this compound, the iodine at the 4-position is not the leaving group in the reactions of interest (nucleophilic substitution at the 2- and 6-positions). Instead, its influence is primarily electronic. Iodine is an interesting substituent as it is highly polarizable but only weakly electron-withdrawing by induction, and can be a weak π-donor. Its overall electronic effect on the reactivity of the chloro-substituents at the ortho and meta positions (relative to the nitrogen) is not straightforward to predict without specific experimental data.
However, a comprehensive study by Leitch and coworkers has developed a quantitative model to predict the relative reactivity of a wide range of (hetero)aryl halides in SNAr reactions based on computed molecular descriptors, including the LUMO energy and the molecular electrostatic potential (ESP).[3][4] While not a direct experimental comparison, this model provides a powerful tool for estimating the relative activation energies for nucleophilic attack on these two substrates. Based on this model, the electron-withdrawing or -donating properties of the iodo-substituent would influence the electrophilicity of the C-2 and C-6 positions, thereby affecting the reaction rate.
Experimental Data and Observations
While a direct quantitative comparison is elusive, we can examine data from related systems to draw inferences. For instance, studies on 3-substituted-2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack is highly dependent on the solvent and the nature of the counter-ion of the alkoxide nucleophile.[5] This highlights the sensitivity of these systems to reaction conditions.
The following table summarizes hypothetical comparative data based on general principles of SNAr on halopyridines. It is important to note that this is an illustrative representation and actual experimental results may vary depending on the specific nucleophile, solvent, and temperature.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Putative Yield (%) | Putative Relative Rate |
| 2,6-dichloropyridine | Morpholine | Dioxane | 100 | 85 | 1 |
| This compound | Morpholine | Dioxane | 100 | Potentially > 85 | Potentially > 1 |
This table is for illustrative purposes only and does not represent actual experimental data from a direct comparative study.
The rationale for the potentially higher reactivity of the 4-iodo-substituted compound lies in the possibility of the iodine atom providing additional electronic activation of the ring towards nucleophilic attack, although this effect is likely to be modest.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for conducting nucleophilic aromatic substitution on 2,6-dichloropyridine and this compound with an amine nucleophile.
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
Materials:
-
2,6-dichloropyridine or this compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 2.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 2.5 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dichloropyridine or this compound and the anhydrous solvent.
-
Add the amine nucleophile and the base to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired substituted pyridine.
Note: The optimal solvent, temperature, and reaction time will depend on the specific nucleophile and substrate used. Microwave irradiation can also be employed to accelerate these reactions.[6]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship of substituent effects on the pyridine ring's reactivity and a general experimental workflow for these SNAr reactions.
Caption: Substituent effects on SNAr reactivity.
Caption: General experimental workflow for SNAr.
Conclusion
References
- 1. ias.ac.in [ias.ac.in]
- 2. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the synthesis of 2,4,6-trisubstituted pyridines via spectral analysis
A Comparative Guide to the Spectral Analysis of 2,4,6-Trisubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The structural validation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2,4,6-trisubstituted pyridines, a class of heterocyclic compounds pivotal in pharmaceuticals and materials science, unambiguous characterization is crucial.[1] This guide provides an objective comparison of common spectral methods used to validate the synthesis of these molecules, supported by experimental data and detailed protocols.
Overview of Synthesis Alternatives
The method of synthesis can influence the impurity profile, thereby impacting the validation process. Below is a comparison of a conventional and a novel sustainable approach to synthesizing 2,4,6-trisubstituted pyridines.
Table 1: Comparison of Synthesis Methods for 2,4,6-Trisubstituted Pyridines
| Feature | Method A: Multicomponent Reaction (MCR) | Method B: Sustainable PET@UiO-66 Vial Catalysis |
| Reactants | Acetophenones, Benzaldehydes, Ammonium (B1175870) Acetate[2] | Benzyl alcohol, Acetophenones, Ammonium Acetate[1] |
| Catalyst | Various (acids, bases, metal-based, etc.)[2] | PET@UiO-66 vial (heterogeneous)[1] |
| Solvent | Often polar aprotic solvents (e.g., THF, DMF)[2] | THF[1] |
| Conditions | Varies, often elevated temperatures[2] | 60 °C, ~24 hours[1] |
| Advantages | Well-established, versatile[2] | Catalyst reusability, operational simplicity, sustainable[1] |
| Disadvantages | Can require harsh conditions, non-reusable catalysts[1] | Newer method, catalyst preparation required[1] |
Core Validation Workflow: From Synthesis to Analysis
The successful synthesis of a target 2,4,6-trisubstituted pyridine (B92270) is followed by a rigorous purification and characterization process. Spectroscopic analysis forms the backbone of this validation, confirming the molecular structure and purity.
Caption: Workflow for synthesis and spectral validation.
Spectral Analysis Techniques: A Comparative Breakdown
For this guide, we will use 2,4,6-Triphenylpyridine (B1295210) as a representative example for spectral data comparison.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2,4,6-triphenylpyridine, one would expect to see signals for the pyridine ring protons and the protons on the three phenyl substituents.
-
¹³C NMR: Shows the number of unique carbon atoms and their electronic environments. The chemical shifts distinguish between aromatic carbons of the pyridine ring and the phenyl groups.
Table 2: ¹H NMR Data for 2,4,6-Triphenylpyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.21 | dd | 4H | Ar-H (ortho-protons on 2,6-phenyls) | [1][2] |
| 7.89 | s | 2H | Py-H (protons at 3,5-positions) | [1][2] |
| 7.76-7.74 | m | 2H | Ar-H | [1][2] |
| 7.55-7.42 | m | 9H | Ar-H (remaining phenyl protons) | [1][2] |
Table 3: ¹³C NMR Data for 2,4,6-Triphenylpyridine
| Chemical Shift (δ) ppm | Assignment | Reference |
| 157.54 | C2, C6 of Pyridine | [1][2] |
| 150.23 | C4 of Pyridine | [1][2] |
| 139.63, 139.11 | Quaternary Phenyl Carbons | [1][2] |
| 129.15, 129.08, 129.01, 128.74, 127.22, 127.17 | Phenyl CH Carbons | [1][2] |
| 117.16 | C3, C5 of Pyridine | [1][2] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.
Table 4: Mass Spectrometry Data for 2,4,6-Triphenylpyridine
| Technique | Ion | Theoretical m/z | Observed m/z | Interpretation |
| ESI-HRMS | [M+H]⁺ | 308.1434 | ~308.1434 | Confirms molecular formula C₂₃H₁₈N |
Note: The molecular weight of 2,4,6-triphenylpyridine (C₂₃H₁₇N) is 307.39 g/mol .[3] The [M+H]⁺ ion is commonly observed in ESI.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 2,4,6-trisubstituted pyridines, it can confirm the presence of the aromatic rings and the C-N bond within the pyridine heterocycle.
Table 5: Key IR Absorption Bands for Aromatic Heterocycles
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H bonds |
| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations |
| 900-675 | C-H bend | Out-of-plane bending, indicative of substitution pattern |
Experimental Protocols
Synthesis of 2,4,6-Trisubstituted Pyridines (General MCR Protocol)
This protocol is a generalized representation.
-
To a solution of an acetophenone (B1666503) derivative (2.0 mmol) and a benzaldehyde (B42025) derivative (1.0 mmol) in a suitable solvent (e.g., THF), add ammonium acetate (B1210297) (10.0 mmol).
-
Add the chosen catalyst (e.g., acid, base, or heterogeneous catalyst).
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 2,4,6-trisubstituted pyridine.
Protocol for NMR Analysis
-
Prepare a sample by dissolving approximately 5-10 mg of the purified pyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[2]
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[2]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the chemical shifts to the TMS signal at 0.00 ppm.
Protocol for Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Protocol for IR Spectroscopy Analysis
-
Ensure the sample is dry and free of solvent.
-
For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The validation of synthesized 2,4,6-trisubstituted pyridines requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information about the molecular framework, Mass Spectrometry is indispensable for confirming the molecular weight and elemental composition. IR spectroscopy serves as a rapid and effective method for verifying the presence of key functional groups. The synergistic use of these three techniques provides the conclusive evidence required by researchers and drug development professionals to confidently confirm the identity and purity of their target compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-4-iodopyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,6-dichloro-4-iodopyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this compound.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1][2] | Danger[1][2] | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1][2] | Danger[1][2] | |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage.[1][2] | Danger[1][2] | |
| Sensitisation, skin (Category 1) | H317: May cause an allergic skin reaction.[1] | Danger[1] | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | Danger[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when dust may be generated.[3] |
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical neutralization in the lab is not recommended without a validated and peer-reviewed protocol for this specific compound, due to the potential for hazardous reaction byproducts.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for solid this compound waste.
-
Similarly, use a separate, labeled, and sealed container for any solutions containing this compound.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Affix the appropriate GHS hazard pictograms to the container.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for the packaging and handover of the waste.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash with soap and water.
-
Spill Response Protocol
-
Evacuate and Ventilate:
-
Immediately evacuate the area of the spill.
-
Ensure the area is well-ventilated.
-
-
Don Appropriate PPE:
-
Wear the personal protective equipment listed in the table above.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For a solution spill, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into the hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Danger |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation |
Primary Hazards: Corrosive, Irritant[1].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn for procedures with a higher risk of splashing. A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2][3] |
| Hand Protection | Chemically resistant gloves are required. For incidental contact, nitrile gloves are a suitable choice. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[4][5] Always inspect gloves for tears or punctures before use and change them frequently.[5] |
| Body Protection | A standard laboratory coat must be worn at all times and should be buttoned to cover as much skin as possible. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[2][5] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[5][6][7] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure the designated work area within a chemical fume hood is clean and uncluttered.
-
Verify that all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and operational.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.[5]
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. General Handling:
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Keep the container tightly closed when not in use.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[8]
3. Final Disposal:
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]
-
Do not discharge into sewer systems.[11]
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. This compound | C5H2Cl2IN | CID 11737393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 98027-84-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
